molecular formula C17H15NO3 B13879811 ethyl 5-phenoxy-1H-indole-2-carboxylate

ethyl 5-phenoxy-1H-indole-2-carboxylate

Cat. No.: B13879811
M. Wt: 281.30 g/mol
InChI Key: ZMMATIMBVGPJJV-UHFFFAOYSA-N
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Description

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a chemical compound building block belonging to the class of indole-2-carboxylate esters. The indole scaffold is a privileged structure in medicinal chemistry and is frequently explored in pharmaceutical research for its diverse biological activities. This specific ester serves as a key synthetic intermediate for the preparation of various pharmacologically active molecules, particularly through further functionalization or hydrolysis to the corresponding carboxylic acid. Researchers value the indole-2-carboxylate core for its versatility in drug discovery. Scientific literature indicates that this scaffold is a promising starting point for developing potent therapeutic agents. For instance, indole-2-carboxylic acid derivatives have been identified as allosteric modulators of the cannabinoid CB1 receptor , a GPCR involved in neurological functions . Other research avenues have shown that similar structures exhibit broad-spectrum antiviral activity against viruses such as Coxsackievirus B3 and influenza A . Furthermore, the indole-2-carboxylate motif has been optimized into potent inhibitors of HIV-1 integrase , a critical enzyme in the viral life cycle, and into high-affinity, selective inhibitors of Mcl-1 , a protein target in oncology . The presence of the phenoxy group at the 5-position provides a handle for further chemical modification, allowing researchers to fine-tune the compound's properties and explore structure-activity relationships (SAR). This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-phenoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-20-17(19)16-11-12-10-14(8-9-15(12)18-16)21-13-6-4-3-5-7-13/h3-11,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMATIMBVGPJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 5-Phenoxyindole-2-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-phenoxyindole-2-carboxylic acid ethyl ester . This document is structured for researchers in medicinal chemistry and drug discovery.

Classification: Indole-2-carboxylate Scaffold | Primary Application: Medicinal Chemistry Intermediate

Executive Summary & Chemical Profile

5-phenoxyindole-2-carboxylic acid ethyl ester is a specialized heterocyclic intermediate used primarily in the synthesis of bioactive indole derivatives. Its structure features an indole core substituted at the 5-position with a phenoxy group (providing lipophilic bulk and potential π-stacking interactions) and at the 2-position with an ethyl ester (serving as a versatile synthetic handle).

This scaffold is a critical precursor for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1 and has emerging relevance in neuroprotective agents against amyloid-beta aggregation.

Physicochemical Properties (Predicted & Analogous)
PropertyValue / DescriptionNote
IUPAC Name Ethyl 5-phenoxy-1H-indole-2-carboxylate
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
Appearance Off-white to pale beige crystalline solidAnalogous to 5-benzyloxy derivatives
Melting Point 158–162 °C (Predicted)Based on 5-benzyloxy analog (162-164°C) [1]
Solubility Soluble in DMSO, DMF, EtOAc; Low in WaterHigh lipophilicity due to phenoxy group
LogP (Predicted) ~4.2 – 4.5Highly lipophilic
pKa (NH) ~16.5 (Predicted)Weakly acidic indole NH

Synthetic Methodology: Fischer Indole Synthesis

The most robust route to 5-phenoxyindole-2-carboxylic acid ethyl ester is the Fischer Indole Synthesis , utilizing 4-phenoxyphenylhydrazine and ethyl pyruvate. This method is preferred for its scalability and reliability.

Reaction Scheme Logic

The synthesis proceeds via the formation of a phenylhydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement under acidic conditions to form the indole core.

Synthesis Start1 4-Phenoxyphenylhydrazine (HCl Salt) Inter Phenylhydrazone Intermediate Start1->Inter EtOH, Reflux (- H2O) Start2 Ethyl Pyruvate Start2->Inter Cycliz [3,3]-Sigmatropic Rearrangement Inter->Cycliz Polyphosphoric Acid (PPA) or ZnCl2/AcOH Prod 5-Phenoxyindole-2-carboxylic acid ethyl ester Cycliz->Prod - NH3

Figure 1: Fischer Indole Synthesis pathway for the target compound.

Detailed Protocol

Reagents: 4-Phenoxyphenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Polyphosphoric acid (PPA) or ZnCl₂/Acetic Acid.

  • Hydrazone Formation:

    • Dissolve 4-phenoxyphenylhydrazine HCl (e.g., 10 mmol) in absolute ethanol (50 mL).

    • Add ethyl pyruvate (11 mmol) dropwise.

    • Reflux for 1–2 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of hydrazine.

    • Observation: A solid hydrazone precipitate often forms upon cooling. Filter and dry.

  • Cyclization (Indolization):

    • Mix the dried hydrazone with Polyphosphoric acid (PPA) (approx. 10g per 1g hydrazone).

    • Heat to 100–110 °C with vigorous mechanical stirring for 2–3 hours.

    • Critical Control: Do not exceed 120 °C to prevent charring.

    • Quenching: Pour the hot reaction mixture onto crushed ice/water (200 mL) with stirring. The crude indole will precipitate as a gum or solid.

  • Workup & Purification:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with sat. NaHCO₃ (to remove residual acid) and Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Recrystallization: Purify the crude solid from Ethanol or Toluene/Hexane to yield off-white crystals.

Reactivity & Derivatization Strategies

The 5-phenoxyindole-2-carboxylate scaffold offers three primary vectors for modification, essential for Structure-Activity Relationship (SAR) studies.

Functionalization Logic
  • C3-Position (Nucleophilic): The most reactive site for electrophilic aromatic substitution.

  • Ester Group (Electrophilic): Susceptible to hydrolysis, reduction, or amidation.

  • Indole NH (Acidic): Site for N-alkylation.

Reactivity Core 5-Phenoxyindole-2-carboxylate Hydrolysis Hydrolysis (LiOH/THF) Core->Hydrolysis Vilsmeier Vilsmeier-Haack (POCl3/DMF) Core->Vilsmeier Alkylation N-Alkylation (NaH, R-X) Core->Alkylation Acid Indole-2-carboxylic Acid (Precursor for Amides) Hydrolysis->Acid Formyl 3-Formyl Derivative (Precursor for Aldol/Wittig) Vilsmeier->Formyl N_Sub N-Substituted Indole (Lipophilicity Tuning) Alkylation->N_Sub

Figure 2: Key derivatization pathways for SAR exploration.

Key Protocols
  • Hydrolysis to Acid: Treat ester with LiOH (2.0 eq) in THF:H₂O (3:1) at RT for 4h. Acidify to pH 2 to precipitate the carboxylic acid.

  • C3-Formylation: React with POCl₃/DMF at 0°C -> RT. This introduces an aldehyde at C3, a critical step for synthesizing vinyl/aryl derivatives seen in HIV inhibitors [2].

Therapeutic Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Indole-2-carboxamides derived from this ester are potent NNRTIs. The 5-phenoxy group mimics the hydrophobic binding interactions of established inhibitors (e.g., Efavirenz) within the NNRTI binding pocket (residues Tyr181, Tyr188).

  • Mechanism: Allosteric inhibition of Reverse Transcriptase (RT).[1]

  • Key Derivative: 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide is a known potent analog; the 5-phenoxy variant offers an alternative hydrophobic profile to evade resistance mutations (e.g., K103N) [2, 4].

Neuroprotection (Alzheimer's Disease)

5-Phenoxyindole derivatives have demonstrated dual activity in inhibiting Beta-Amyloid (Aβ) aggregation and acting as antioxidants.

  • Activity: Compounds in this class have shown IC₅₀ values in the low micromolar range (approx. 3 µM) for anti-Aβ aggregation [3].

  • Rationale: The indole backbone provides a scaffold for π-π stacking with amyloid plaques, while the phenoxy group enhances blood-brain barrier (BBB) permeability.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: Warning.

Hazard StatementPrecautionary Measure
H315 Causes skin irritationWear nitrile gloves and lab coat.
H319 Causes serious eye irritationWear safety goggles. Rinse immediately if contact occurs.
H335 May cause respiratory irritationHandle in a fume hood. Avoid dust generation.[2][3]

Storage: Store at 2–8°C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the indole ring.

References

  • ChemicalBook. Ethyl 5-benzyloxyindole-2-carboxylate Properties. (Analogous physicochemical data). Available at:

  • Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[4] Journal of Medicinal Chemistry. Available at:

  • Rukachaisirikul, T., et al. (2023). Design, Synthesis, and Neuroprotective Activity of Phenoxyindole Derivatives. Pharmaceuticals.[5] Available at:

  • Silvestri, R., et al. (2000). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors.[4] Journal of Medicinal Chemistry. (Context for 5-substituted indole efficacy).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , focusing on its chemical identification, synthesis pathways, and therapeutic applications.

Executive Summary

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a specialized indole derivative serving as a critical scaffold in medicinal chemistry. It belongs to the class of indole-2-carboxylates , which are privileged structures in drug discovery due to their ability to mimic peptide backbones and interact with diverse biological targets. This molecule is particularly significant in the development of HIV-1 Reverse Transcriptase Inhibitors (NNRTIs) and anticancer agents targeting the colchicine binding site of tubulin.

While the ethyl ester derivative itself is often generated in situ or as a transient intermediate, its parent acid, 5-phenoxy-1H-indole-2-carboxylic acid , is a stable, commercially indexed building block (CAS: 78304-52-6). This guide details the synthesis, characterization, and application of the ethyl ester form.

Chemical Identification & Profile

This section clarifies the nomenclature and identification parameters. Due to the specific nature of the ethyl ester, it is most reliably identified through its parent acid.

Core Identity
ParameterDetail
Chemical Name Ethyl 5-phenoxy-1H-indole-2-carboxylate
Parent Acid CAS 78304-52-6 (5-Phenoxy-1H-indole-2-carboxylic acid)
Ester CAS Not widely indexed in public registries; refer to Parent Acid CAS 78304-52-6
Molecular Formula C₁₇H₁₅NO₃
Molecular Weight 281.31 g/mol
SMILES CCOC(=O)c1cc2cc(Oc3ccccc3)ccc2[nH]1
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Structural Significance

The 5-phenoxy substitution is critical for hydrophobic interactions within protein binding pockets (e.g., the NNRTI binding pocket of HIV-1 RT). The 2-carboxylate moiety provides a handle for hydrogen bonding or further derivatization into amides/hydrazides.

Synthetic Pathways

The synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate follows two primary routes: De Novo Construction (Fischer Indole) and Direct Esterification .

Method A: Fischer Indole Synthesis (De Novo)

This is the most robust method for generating the indole core with the phenoxy substituent already in place.

Reagents:

  • 4-Phenoxyphenylhydrazine hydrochloride (Precursor)

  • Ethyl pyruvate (Alpha-keto ester source)

  • Polyphosphoric Acid (PPA) or Ethanolic H₂SO₄ (Cyclization catalyst)

Protocol:

  • Hydrazone Formation: React 4-phenoxyphenylhydrazine (1.0 eq) with ethyl pyruvate (1.1 eq) in ethanol at reflux for 2 hours. Isolate the hydrazone intermediate.[1]

  • Cyclization: Dissolve the hydrazone in PPA (or acetic acid/H₂SO₄) and heat to 80-100°C for 3-4 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The indole ester precipitates as a solid.[2]

  • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexane/EtOAc).

Method B: Esterification of Parent Acid

If 5-phenoxy-1H-indole-2-carboxylic acid (CAS 78304-52-6) is available, this route is preferred for high purity.

Protocol:

  • Dissolve the carboxylic acid (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated H₂SO₄ (or Thionyl Chloride, SOCl₂, 1.2 eq dropwise at 0°C).

  • Reflux the mixture for 6-12 hours.

  • Monitor by TLC (Acid disappears, less polar ester spot appears).

  • Concentrate the solvent and neutralize with saturated NaHCO₃. Extract with ethyl acetate.[1][2][3]

Synthesis Visualization

Synthesis Substrate1 4-Phenoxyphenylhydrazine Intermediate Hydrazone Intermediate Substrate1->Intermediate Ethanol, Reflux Substrate2 Ethyl Pyruvate Substrate2->Intermediate Product Ethyl 5-phenoxy-1H-indole-2-carboxylate Intermediate->Product Fischer Cyclization (PPA or H2SO4, Heat) Acid 5-Phenoxy-1H-indole-2-carboxylic Acid (CAS 78304-52-6) Acid->Product Esterification (EtOH, H+, Reflux)

Figure 1: Dual synthetic pathways for Ethyl 5-phenoxy-1H-indole-2-carboxylate via Fischer Indole Synthesis (top) and Direct Esterification (bottom).

Therapeutic Potential & Applications

The 5-phenoxyindole scaffold is a validated pharmacophore in medicinal chemistry.

HIV-1 Reverse Transcriptase Inhibition

Indole-2-carboxylates are structural analogs of Efavirenz and other NNRTIs.

  • Mechanism: The 5-phenoxy group occupies the hydrophobic pocket (Val106, Pro236) of the Reverse Transcriptase enzyme, inducing a conformational change that inhibits viral DNA polymerization.

  • SAR Insight: The ester group at position 2 is often hydrolyzed to the acid or converted to a carboxamide to improve solubility and hydrogen bonding with Lys101.

Anticancer Activity (Tubulin Targeting)

Derivatives of 5-phenoxyindole have shown potency against tubulin polymerization.

  • Target: Colchicine binding site on β-tubulin.

  • Effect: Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Biological Pathway Diagram

BioActivity Molecule Ethyl 5-phenoxy-1H-indole-2-carboxylate Target1 HIV-1 Reverse Transcriptase (Allosteric Pocket) Molecule->Target1 Hydrophobic Binding (5-Phenoxy) Target2 Tubulin (Colchicine Site) Molecule->Target2 Structural Mimicry Effect1 Inhibition of Viral Replication Target1->Effect1 Effect2 G2/M Cell Cycle Arrest Target2->Effect2 Outcome Therapeutic Efficacy Effect1->Outcome Effect2->Outcome

Figure 2: Mechanism of Action (MoA) mapping for 5-phenoxyindole derivatives in viral and oncological pathways.

Analytical Characterization

To validate the synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate , the following analytical data is expected:

TechniqueExpected Signal / Characteristic
¹H NMR (DMSO-d₆) δ 11.8 (s, 1H, NH); δ 7.0-7.5 (m, 8H, Aromatic protons of indole + phenoxy); δ 4.35 (q, 2H, O-CH₂-); δ 1.35 (t, 3H, -CH₃).
¹³C NMR Carbonyl peak at ~162 ppm ; Indole C2 at ~128 ppm ; Phenoxy carbons distinct in the 115-160 ppm range.
Mass Spectrometry (ESI) [M+H]⁺ = 282.31 ; [M+Na]⁺ = 304.30 .
IR Spectroscopy 3300 cm⁻¹ (NH stretch); 1690-1710 cm⁻¹ (Ester C=O stretch); 1240 cm⁻¹ (Ar-O-Ar ether stretch).

Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • Precautions: Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the indole ring.

  • Stability: Stable under normal conditions; sensitive to strong oxidizers.

References

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indole-2-carboxylic acid derivatives. Retrieved from [Link]

  • Robinson, B. (1982). The Fischer Indole Synthesis. John Wiley & Sons. (Standard reference for Method A).
  • Sundberg, R. J. (1996). Indoles.[4][1][5] Academic Press.[5] (Comprehensive guide on indole chemistry and reactivity).

Sources

Technical Monograph: 5-Substituted Indole-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architectures, Synthetic Methodologies, and Therapeutic Applications[1]

Executive Summary: The Privileged Scaffold

The indole-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, unrelated biological targets with high affinity. While the indole core mimics the side chain of tryptophan, the C2-carboxylate provides a critical polar anchor—often functioning as a bioisostere for the glycine carboxylate in NMDA receptors or as a metal-chelating motif in metalloenzymes like HIV-1 integrase.

This technical guide focuses specifically on 5-substituted derivatives . The C5 position is electronically coupled to the indole nitrogen yet spatially distinct from the C2 active site, making it the ideal vector for modulating lipophilicity (logP), metabolic stability, and hydrophobic pocket occupancy without disrupting the primary pharmacophore at C2.[1]

Structural Pharmacology & SAR Logic

The biological efficacy of 5-substituted indole-2-carboxylates is governed by a distinct bipartite Structure-Activity Relationship (SAR).

The "Warhead" (C2 Position)

The C2-carboxylic acid (or ester prodrug) is the primary interaction site.[1]

  • NMDA Receptors: Mimics the carboxylic acid of glycine, binding to the strychnine-insensitive glycine site (NR1 subunit).[1]

  • HIV Integrase: The C2-carbonyl and the indole N-H form a bidentate chelation motif for Mg²⁺ ions within the enzyme's active site.[2]

The "Tuning Vector" (C5 Position)

The C5 position is the primary handle for optimizing physicochemical properties.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -Cl, -F, or -NO₂ at C5 increase the acidity of the N-H bond (pKa modulation), strengthening hydrogen bond donation at the active site.[1]

  • Hydrophobic Reach: Substitution with aryl or heteroaryl rings (via Suzuki/Buchwald coupling) allows the molecule to reach deep hydrophobic pockets adjacent to the primary binding site.[1]

Visualization: SAR Architecture

SAR_Map Core Indole Core (Scaffold) C2 C2-Carboxylate (Polar Anchor) Core->C2 Position 2 C5 C5-Substituent (Tuning Vector) Core->C5 Position 5 NMDA Target: NMDA Glycine Site (H-Bond Acceptor) C2->NMDA Mimics Glycine HIV Target: HIV Integrase (Mg2+ Chelation) C2->HIV Bidentate Ligand C5->Core Inductive Effect (Acidity of NH) ADME ADME Properties (LogP, Metabolic Stability) C5->ADME Modulates Lipophilicity

Figure 1: SAR map illustrating the distinct roles of the C2 and C5 positions in biological recognition and physicochemical tuning.[1]

Synthetic Methodologies

While the Hemetsberger-Knittel synthesis (decomposition of azido-cinnamates) offers elegance for complex cores, the Fischer Indole Synthesis remains the industrial standard due to the availability of hydrazine precursors and scalability.

However, modern drug discovery demands modularity.[1] The most efficient workflow involves synthesizing a "parent" 5-bromoindole-2-ester via Fischer cyclization, followed by late-stage divergent coupling.

Comparative Synthetic Strategies
MethodologyKey PrecursorsAdvantagesDisadvantages
Fischer Indole Phenylhydrazine + PyruvateScalable, robust, low cost.Requires harsh acid; regioselectivity issues with meta-substituted hydrazines.
Hemetsberger-Knittel Benzaldehyde + AzidoacetateMild conditions, high regiocontrol.[1]Unstable azido intermediates; multi-step precursor synthesis.
Reissert Synthesis o-Nitrotoluene + OxalateAccess to indole-2-COOH directly.Strong base required; limited substrate scope.
Pd-Catalyzed (Buchwald) Aryl halide + HydrazoneHigh tolerance for functional groups.Expensive catalysts; O2 sensitivity.
Detailed Experimental Protocol

Workflow: Synthesis of Ethyl 5-bromoindole-2-carboxylate (Fischer) followed by Suzuki Coupling (Diversification).

Phase A: Fischer Cyclization (Parent Scaffold Synthesis)

Objective: Synthesis of Ethyl 5-bromoindole-2-carboxylate.[3]

  • Hydrazone Formation:

    • Reagents: 4-Bromophenylhydrazine hydrochloride (1.0 eq), Ethyl pyruvate (1.1 eq), Ethanol (solvent).[1]

    • Procedure: Dissolve hydrazine in ethanol. Add ethyl pyruvate dropwise at 0°C. Stir at RT for 2 hours.

    • Causality: Low temperature prevents polymerization of the pyruvate. The hydrazone intermediate often precipitates, driving the equilibrium.[1]

  • Cyclization (The Fischer Step):

    • Reagents: Polyphosphoric Acid (PPA) or p-TsOH in Toluene.

    • Procedure: Add the isolated hydrazone to PPA at 100-110°C. Stir for 3-4 hours. Pour onto ice/water.

    • Mechanism:[4][5][6][7][8] Protonation of the enamine tautomer triggers a [3,3]-sigmatropic rearrangement, followed by ammonia elimination.[1][5]

    • Critical Control: Temperature control is vital; <80°C results in incomplete rearrangement, while >120°C promotes tar formation.[1]

  • Purification:

    • Recrystallize from Ethanol/Water.

    • Validation: 1H NMR should show a doublet at ~7.8 ppm (C4-H) and the disappearance of the hydrazone NH signal.

Phase B: Late-Stage C5-Diversification (Suzuki-Miyaura Coupling)

Objective: Installation of an aryl group at C5 to probe the hydrophobic pocket.

  • System Setup:

    • Substrate: Ethyl 5-bromoindole-2-carboxylate (1.0 eq).

    • Boronic Acid: Phenylboronic acid (1.2 eq).[1]

    • Catalyst: Pd(dppf)Cl₂ (5 mol%).[1] Chosen for resistance to oxidation compared to Pd(PPh3)4.[1]

    • Base: K₂CO₃ (3.0 eq).[1]

    • Solvent: 1,4-Dioxane/Water (4:1).[1] Water is essential to dissolve the inorganic base.[1]

  • Reaction:

    • Degas solvents with N₂ for 15 mins (Critical to prevent homocoupling of boronic acid).[1]

    • Heat to 90°C for 12 hours under inert atmosphere.

  • Workup:

    • Filter through Celite (removes Pd black).[1] Extract with EtOAc.

    • Column Chromatography (Hexane/EtOAc gradient).[1]

Visualization: Synthetic Workflow

Synthesis_Flow Start 4-Bromophenylhydrazine + Ethyl Pyruvate Inter1 Hydrazone Intermediate Start->Inter1 Condensation Cyclization Fischer Cyclization (PPA, 110°C) Inter1->Cyclization [3,3]-Sigmatropic Rearrangement Scaffold Ethyl 5-bromoindole-2-carboxylate (Parent Scaffold) Cyclization->Scaffold -NH3 Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Coupling Diversification Final 5-Aryl-indole-2-carboxylate (Library Member) Coupling->Final C-C Bond Formation

Figure 2: Step-wise synthetic pathway from raw materials to functionalized library candidate.

Therapeutic Case Studies
Case Study 1: NMDA Receptor Antagonism

The glycine site of the NMDA receptor is a validated target for stroke and neuroprotection.

  • Mechanism: 5,7-dichloroindole-2-carboxylic acid acts as a competitive antagonist at the glycine binding site (Ki ~ 50 nM).

  • Structural Insight: The C2-carboxylate mimics the glycine acid, while the C5/C7 chlorines fill a restricted hydrophobic pocket, preventing the conformational change required for channel opening [1, 5].[1]

Case Study 2: HIV-1 Integrase Inhibition[2]
  • Mechanism: HIV-1 integrase requires two Mg²⁺ ions to catalyze strand transfer.

  • Structural Insight: 5-substituted indole-2-carboxylic acids coordinate these metal ions. Derivatives with hydrophobic C5-benzyl groups (via the synthesis described above) show enhanced potency by engaging the viral DNA binding interface (π-stacking with adenosine) [2, 4].

References
  • Huettner, J. E. (1989).[1][9] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[9] Science, 243(4898), 1611-1613.[1][9] Link

  • Zhao, X., et al. (2024).[1] Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Advances. Link

  • Gribble, G. W. (2000).[1][4] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Liao, C., et al. (2010).[1] Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[2] Molecules, 15(11).[1] Link

  • Salituro, F. G., et al. (1992).[1] Indole-2-carboxylates as functional antagonists of the NMDA receptor glycine site.[9][10] Journal of Medicinal Chemistry. Link

Sources

Technical Deep Dive: The Indole-2-Carboxylic Acid Ethyl Ester Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylic acid ethyl ester (and its hydrolyzed congener, indole-2-carboxylic acid) represents a privileged scaffold in medicinal chemistry. Unlike the ubiquitous indole-3-acetic acid derivatives (auxins) or tryptamines, the 2-carboxylate substitution locks the indole core into a specific electronic and steric configuration that favors binding to allosteric sites on ion channels (NMDA, TRPV1) and metal-dependent viral enzymes (HIV-1 Integrase).

This guide dissects the synthetic utility, structure-activity relationships (SAR), and therapeutic applications of this scaffold. It provides a validated protocol for its synthesis and a mechanistic breakdown of its role in modern drug design.

Structural & Synthetic Analysis[1][2][3][4][5]

The Pharmacophore

The indole-2-carboxylate moiety offers distinct advantages over other indole derivatives:

  • Hydrogen Bonding: The N-H of the indole ring and the carbonyl oxygen of the ester/acid form a bidentate hydrogen-bonding motif. This is critical for chelating divalent metal ions (e.g., Mg²⁺ in HIV integrase) or engaging in donor-acceptor interactions within hydrophobic pockets (e.g., the glycine site of NMDA receptors).

  • Electronic Modulation: The electron-withdrawing carbonyl group at C2 decreases the electron density of the indole ring, making it less susceptible to oxidative metabolism at the C3 position compared to simple indoles.

  • Rigidity: The conjugation between the indole

    
    -system and the C2-carbonyl group enforces planarity, reducing the entropic cost of binding.
    
Synthetic Accessibility: The Reissert Indole Synthesis

While the Fischer indole synthesis is common, the Reissert Indole Synthesis is the authoritative method for generating indole-2-carboxylates specifically. It proceeds via the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. This route is preferred for its scalability and the facile introduction of the C2-ester group.

ReissertSynthesis Start o-Nitrotoluene + Diethyl Oxalate Inter Ethyl o-nitrophenylpyruvate (Enolate) Start->Inter Claisen Condensation Base Base (KOEt/NaOEt) Base->Start Cycl Cyclization (Nucleophilic Attack) Inter->Cycl Reduction of -NO2 to -NH2 Red Reduction (Zn/AcOH or H2/Pd) Red->Inter Product Ethyl Indole-2-carboxylate Cycl->Product - H2O

Figure 1: The Reissert Indole Synthesis pathway, the preferred route for manufacturing ethyl indole-2-carboxylate.

Medicinal Chemistry Case Studies

NMDA Receptor Antagonism (Glycine Site)

The indole-2-carboxylic acid (I2CA) scaffold acts as a competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor.[1][2]

  • Mechanism: The planar indole ring mimics the glycine backbone, while the carboxylic acid group interacts with the conserved arginine residues in the binding pocket.

  • SAR Insight: Halogenation at the C5 or C6 position (e.g., 5-fluoro-indole-2-carboxylic acid) significantly increases potency (Ki ≈ 15 µM) by filling a hydrophobic sub-pocket and modulating the pKa of the indole N-H.

HIV-1 Integrase Inhibition

HIV-1 integrase requires two Mg²⁺ ions in its active site to catalyze the strand transfer of viral DNA.[3][4]

  • Mechanism: The indole-2-carboxylic acid motif acts as a metal-chelating pharmacophore.[3][4] The indole N-H and the C2-carboxyl oxygen form a coordination complex with the Mg²⁺ ions, effectively "locking" the enzyme.

  • Optimization: Recent studies have shown that introducing a hydrophobic "long branch" (e.g., halogenated benzyl groups) at the C3 position enhances binding by engaging the hydrophobic cavity adjacent to the active site, improving IC50 values to the sub-micromolar range (e.g., 0.13 µM).[3]

CB1 Receptor Allosteric Modulation

Indole-2-carboxamides (derived from the ethyl ester) are prototypical negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor.

  • Key Compound: ORG27569.

  • SAR Insight: The C2-amide linker length and the C3-alkyl substitution are critical. A specific chain length at C3 induces a conformational change in the receptor that dampens agonist signaling (e.g., CP55,940) while enhancing agonist binding affinity—a hallmark of complex allosteric modulation.

Data Summary: Biological Targets

TargetTherapeutic AreaRole of ScaffoldKey ModificationActivity Range
NMDA Receptor Neurology (Stroke, Epilepsy)Glycine Site AntagonistC5/C6 HalogenationKi: 15 µM
HIV-1 Integrase Virology (HIV/AIDS)Strand Transfer InhibitorC3 Hydrophobic BranchingIC50: ~0.1–3 µM
CB1 Receptor Pain/AddictionNegative Allosteric ModulatorC2-Carboxamide conversionIC50: ~1–5 µM
IDO1/TDO Oncology (Immunotherapy)Dual Enzymatic Inhibitor6-Acetamido substitutionIC50: ~1 µM
TRPV1 Pain/InflammationAgonistC2-Carboxamide (Capsaicin mimic)EC50: Variable

Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate

Method: Reissert Indole Synthesis (Optimized for Lab Scale) Objective: To synthesize high-purity ethyl indole-2-carboxylate from o-nitrotoluene.

Reagents
  • o-Nitrotoluene (137 g, 1.0 mol)

  • Diethyl Oxalate (146 g, 1.0 mol)

  • Potassium Ethoxide (prepared from Potassium and Ethanol) or Sodium Ethoxide

  • Glacial Acetic Acid[5]

  • Zinc Dust (for reduction) or 10% Pd/C (for hydrogenation)

  • Anhydrous Ether[5]

Step-by-Step Methodology
  • Enolate Formation (Claisen Condensation):

    • In a 2L 3-neck flask under N₂ atmosphere, dissolve Potassium (39g) in absolute Ethanol (400 mL) to generate potassium ethoxide.

    • Add anhydrous Ether (400 mL) to dilute.

    • Add Diethyl Oxalate (146 g) dropwise with stirring.

    • Add o-Nitrotoluene (137 g) dropwise.

    • Observation: The solution will turn deep red/brown as the potassium salt of ethyl o-nitrophenylpyruvate forms.

    • Reflux gently for 3 hours. Cool and filter the dark red precipitate (the potassium salt). Wash with ether.

  • Reductive Cyclization:

    • Dissolve the potassium salt in Glacial Acetic Acid (600 mL).

    • Option A (Chemical Reduction): Add Zinc dust (200 g) slowly with vigorous stirring. The reaction is exothermic; maintain temp < 80°C.

    • Option B (Catalytic Hydrogenation - Cleaner): Transfer solution to a Parr hydrogenator. Add 10% Pd/C (2 g). Hydrogenate at 40 psi until H₂ uptake ceases (approx 2 hours).

    • Mechanism: The nitro group is reduced to an amine. The amine immediately attacks the

      
      -keto carbonyl of the pyruvate side chain, eliminating water to form the indole ring.
      
  • Isolation:

    • Filter off the catalyst/Zinc residues.

    • Pour the filtrate into ice-cold water (3 L) with stirring.

    • Product: Ethyl indole-2-carboxylate will precipitate as a yellow/beige solid.

    • Filter the solid, wash copiously with water to remove acetic acid.

    • Purification: Recrystallize from Ethanol/Water (1:1) or Methanol.[6][7]

    • Yield: Expect 60-70%. Melting Point: 122–125 °C.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the strategic functionalization of the scaffold for different therapeutic targets.

SAR_Logic Core Indole-2-Carboxylic Acid Ethyl Ester Scaffold N1 N1 Position (H-Bond Donor) Core->N1 C2 C2 Position (Ester/Acid/Amide) Core->C2 C3 C3 Position (Nucleophilic Center) Core->C3 C5_C6 C5/C6 Positions (Electronic/Steric) Core->C5_C6 Integrase Target: HIV Integrase (Mg2+ Chelation) N1->Integrase Essential for Chelation C2->Integrase Acid form binds Mg2+ CB1 Target: CB1 Receptor (Allosteric Modulation) C2->CB1 Convert to Amide (Linker Length Critical) Solubility Effect: Lipophilicity & Metabolic Stability C3->Solubility Long Alkyl/Aryl Chains (Hydrophobic Pocket) NMDA Target: NMDA Receptor (Glycine Antagonist) C5_C6->NMDA Halogenation (F/Cl) Increases Potency

Figure 2: Strategic functionalization map of the indole-2-carboxylate scaffold.

References

  • Synthesis & Crystallography: Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.[7][8][9] IUCrData, 5(9), x201205.[9] Link

  • HIV-1 Integrase: Wang, Y. C., et al. (2023).[3] The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.[3] Molecules, 28(24), 8027. Link

  • NMDA Antagonism: Hu, G. Y., et al. (1992). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[2][4][10] Molecular Pharmacology, 41(5), 873-879. Link

  • TRPV1 Agonists: Maramai, S., et al. (2025).[11][12] Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.[12] Molecules, 30(3), 721.[11][12] Link

  • CB1 Modulation: Ahn, K. H., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).[8] Journal of Medicinal Chemistry, 57(11), 4606–4614. Link

  • Anticancer (Copper Complexes): Ren, S., et al. (2022). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes.[13] Molecules, 27(19), 6527. Link

Sources

5-phenoxyindole moiety in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The 5-Phenoxyindole Moiety in Medicinal Chemistry: A Technical Guide

Executive Summary

The 5-phenoxyindole moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, enhance metabolic stability, and facilitate unique


-stacking interactions within hydrophobic protein pockets. Unlike its 5-methoxy or 5-halo counterparts, the 5-phenoxy group introduces a "flexible bulk" that allows the scaffold to adapt to sterically demanding or mutated binding sites—a critical feature in overcoming drug resistance, particularly in HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). This guide provides an in-depth analysis of the scaffold's synthesis, physicochemical properties, and therapeutic applications, serving as a blueprint for its integration into drug discovery programs.

Part 1: Structural & Electronic Properties

The 5-phenoxyindole core is defined by an ether linkage connecting a phenyl ring to the C5 position of the indole bicycle. This substitution pattern imparts specific medicinal chemistry properties:

PropertyDescriptionImpact on Drug Design
Electronic Effect Weakly electron-donating (+M effect) via oxygen lone pairs, tempered by the inductive withdrawal of the phenyl ring.Increases electron density at C3, facilitating electrophilic substitutions (e.g., Vilsmeier-Haack formylation).
Lipophilicity Significant increase in

compared to 5-H or 5-OMe indoles.
Enhances membrane permeability; ideal for targeting deep hydrophobic pockets (e.g., NNRTIs, Kinases).
Conformational Flexibility The ether linkage allows the phenyl ring to rotate (dihedral angle freedom).Enables "induced fit" binding; critical for accommodating mutations in target proteins (e.g., Y181C in HIV-RT).
Metabolic Stability Ether linkage is generally resistant to hydrolysis compared to esters/amides.Improves half-life (

); however, the terminal phenyl ring is a site for Phase I oxidation (hydroxylation).

Part 2: Synthetic Strategies

Accessing the 5-phenoxyindole core requires robust methodologies. Two primary strategies dominate: Convergent Synthesis (constructing the indole ring) and Divergent Functionalization (modifying a pre-formed indole).

Strategy A: The Batcho-Leimgruber Indole Synthesis (Convergent)

Best for scale-up and constructing the core from non-indole precursors.

This route constructs the indole ring from 5-phenoxy-2-nitrotoluene . It avoids the harsh acidic conditions of the Fischer synthesis, which can sometimes degrade sensitive ether linkages.

  • Condensation: 5-Phenoxy-2-nitrotoluene reacts with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the 
    
    
    
    -dimethylaminostyrene intermediate.
  • Reductive Cyclization: The nitro group is reduced (e.g.,

    
    /Pd-C or Zn/AcOH), triggering spontaneous cyclization to the indole.
    
Strategy B: Copper-Catalyzed Ullmann Coupling (Divergent)

Best for medicinal chemistry analog generation.

This method utilizes commercially available 5-bromoindole and various phenols, allowing for rapid diversification of the phenoxy ring (e.g., adding 4-F, 3-Cl substituents).

Reaction Scheme:



Key Optimization Parameters:

  • Catalyst: CuI (10-20 mol%).

  • Ligand:

    
    -dimethylglycine or 1,10-phenanthroline are essential to solubilize the copper species and lower activation energy.
    
  • Base:

    
     or 
    
    
    
    (weak bases preferred to prevent indole N-deprotonation competition, though N-protection is often recommended).

Part 3: Visualization of Synthetic Pathways

SynthesisPathways Start1 5-Phenoxy-2-nitrotoluene Step1 DMF-DMA, Pyrrolidine, 110°C Start1->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Reduction (H2/Pd-C or Zn/AcOH) Inter1->Step2 Product 5-PHENOXYINDOLE CORE Step2->Product Batcho-Leimgruber (Convergent) Start2 5-Bromoindole Step3 CuI, Ligand (Ullmann Coupling) Start2->Step3 Reagent2 Ar-OH (Phenols) Reagent2->Step3 Step3->Product Ullmann Type (Divergent)

Figure 1: Comparison of Convergent (Batcho-Leimgruber) and Divergent (Ullmann) synthetic routes to the 5-phenoxyindole scaffold.

Part 4: Therapeutic Applications & Case Studies

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The most prominent application of the 5-phenoxyindole moiety is in the design of next-generation NNRTIs capable of inhibiting drug-resistant viral strains.

  • The Challenge: First-generation NNRTIs (e.g., Nevirapine) suffer from resistance caused by the Y181C mutation in the NNRTI binding pocket. The loss of the Tyrosine 181 aromatic ring disrupts critical

    
    -
    
    
    
    stacking interactions.
  • The 5-Phenoxy Solution: Replacing rigid aromatic cores with a flexible 5-phenoxyindole allows the inhibitor to reorient. The phenoxy group can adopt a conformation that maintains hydrophobic contact with the mutated residue (Cysteine 181) or recruits interactions with conserved residues like Tyr188 or Trp229 .

  • Mechanism: The ether oxygen acts as a hinge, allowing the terminal phenyl ring to "wiggle" into a favorable position despite steric clashes that would eject a rigid biaryl system.

Aldose Reductase Inhibitors (ARIs)

In the development of treatments for diabetic complications (neuropathy, retinopathy), the 5-phenoxyindole scaffold has been utilized to target Aldose Reductase .

  • Lidorestat Congeners: Research into indole-N-acetic acid derivatives (like Lidorestat) identified 5-phenoxy substitution as a potent modification. The lipophilic phenoxy tail occupies the specific "specificity pocket" of the enzyme, enhancing potency (

    
     in the nanomolar range) and selectivity over Aldehyde Reductase.
    

Part 5: Detailed Experimental Protocol

Protocol: Synthesis of 5-Phenoxyindole via Ullmann Coupling Validated for medicinal chemistry scale (1-5 mmol).

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • L-Proline or

    
    -Dimethylglycine (20 mol%)
    
  • 
     (2.0 equiv)
    
  • DMSO (anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 5-bromoindole (196 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), CuI (19 mg, 0.1 mmol), ligand (0.2 mmol), and

    
     (424 mg, 2.0 mmol).
    
  • Inert Atmosphere: Evacuate the tube and backfill with Argon (repeat 3 times). Add anhydrous DMSO (3 mL) via syringe under Argon flow.

  • Reaction: Seal the tube and heat the mixture to 110°C for 24 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes). The starting bromide should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMSO.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (
    
    
    
    , gradient 0-20% EtOAc/Hexanes).
  • Yield: Expect 60-80% yield as an off-white solid.

Self-Validation Check:

  • NMR Verification: The disappearance of the C5-H doublet-of-doublets (typical of 5-bromoindole) and the appearance of new aromatic signals (multiplets for the phenoxy ring) confirms coupling.

  • HRMS: Confirm mass

    
    .
    

Part 6: SAR Logic Visualization

SAR_Logic Core 5-Phenoxyindole Scaffold Branch1 Lipophilicity (LogP) Core->Branch1 Branch2 Conformational Flexibility Core->Branch2 Branch3 Electronic (+M / -I) Core->Branch3 Out1 Deep Pocket Penetration (e.g., Kinase Hydrophobic Back-pocket) Branch1->Out1 Out2 Resistance Resilience (Adapts to Y181C Mutation in HIV-RT) Branch2->Out2 Out3 C3-Reactivity (Facilitates Electrophilic Subst.) Branch3->Out3

Figure 2: Structure-Activity Relationship (SAR) logic flow for the 5-phenoxyindole moiety.

References

  • Van Order, R. B., & Lindwall, H. G. (1942).[1][2] Indole. Chemical Reviews, 30(1), 69–96.[1][2] Link

  • Sundberg, R. J. (1990). The Chemistry of Indoles. Academic Press.
  • Jorgensen, W. L., et al. (2011). Efficient Discovery of Potent Anti-HIV Agents Targeting the Tyr181Cys Variant of HIV Reverse Transcriptase. Journal of the American Chemical Society, 133(39), 15686–15696.[1] Link (Demonstrates the utility of phenoxy replacement for Y181C resistance).

  • Malamas, M. S., et al. (2005). Discovery of 3-[(4,5,7-Trifluorobenzothiazol-2-yl)methyl]indole-N-acetic Acid (Lidorestat) and Congeners as Highly Potent and Selective Inhibitors of Aldose Reductase. Journal of Medicinal Chemistry, 48(16), 5131–5139.[1] Link (Discusses synthesis of 5-phenoxyindole intermediates).

  • Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link (Source for the Ullmann coupling protocol).

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of Ethyl 5-Phenoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. This application note provides a detailed, two-step protocol for the synthesis of ethyl 5-phenoxy-1H-indole-2-carboxylate, a valuable building block for drug discovery. The synthetic strategy leverages the Japp-Klingemann reaction to form a key arylhydrazone intermediate from 5-phenoxyaniline, followed by an acid-catalyzed Fischer indole synthesis to construct the target indole ring system. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

Ethyl 5-phenoxy-1H-indole-2-carboxylate is a functionalized indole derivative with significant potential as an intermediate in the synthesis of complex therapeutic agents. The phenoxy group at the 5-position offers a handle for further modification, while the ethyl ester at the 2-position provides a reactive site for amide coupling or reduction.

The synthetic approach detailed herein was designed for efficiency and reliability, proceeding in two distinct, high-yielding stages from commercially available starting materials.

The overall transformation involves:

  • Japp-Klingemann Reaction: An aryl diazonium salt, generated in situ from 5-phenoxyaniline, reacts with a β-keto ester (ethyl 2-chloroacetoacetate) to form an intermediate arylhydrazone.[1][2]

  • Fischer Indole Synthesis: The isolated arylhydrazone undergoes acid-catalyzed cyclization to yield the final product, ethyl 5-phenoxy-1H-indole-2-carboxylate.[3][4][5]

This method avoids the direct synthesis and isolation of potentially unstable arylhydrazines, making it a safer and more streamlined process.[6]

Synthetic_Workflow Start 5-Phenoxyaniline Step1 Step 1: Japp-Klingemann Reaction Start->Step1  1. NaNO₂, HCl (aq)  2. Ethyl 2-chloroacetoacetate, NaOAc Intermediate Ethyl 2-chloro-2-((4-phenoxyphenyl)hydrazono)acetate Step1->Intermediate Step2 Step 2: Fischer Indole Synthesis Intermediate->Step2 Polyphosphoric Acid (PPA) Heat Product Ethyl 5-phenoxy-1H-indole-2-carboxylate Step2->Product

Figure 1: Overall synthetic workflow from 5-phenoxyaniline to the target indole.

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Japp-Klingemann Reaction

This reaction begins with the diazotization of the primary aromatic amine, 5-phenoxyaniline. In the presence of a cold, acidic solution of sodium nitrite (NaNO₂), the amine is converted to a highly reactive diazonium salt.[7][8] The mechanism involves the formation of a nitrosonium ion (NO⁺) which acts as the electrophile.[8]

The in situ generated diazonium salt is then subjected to a coupling reaction with the enolate of ethyl 2-chloroacetoacetate, which is formed in the presence of a mild base like sodium acetate. The resulting azo compound is unstable and, under the reaction conditions, readily eliminates the chloroacetyl group (via hydrolysis and decarboxylation) to yield the stable phenylhydrazone intermediate.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that transforms a phenylhydrazone into an indole.[4][5] The widely accepted mechanism proceeds through several key steps:[3][5]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.

  • [4][4]-Sigmatropic Rearrangement: A concerted, pericyclic rearrangement (similar to a Claisen or Cope rearrangement) occurs, forming a new C-C bond and breaking the N-N bond. This step disrupts the aromaticity of the phenyl ring temporarily.

  • Rearomatization & Cyclization: The intermediate quickly rearomatizes. The resulting terminal amine then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.

  • Elimination: Finally, a molecule of ammonia is eliminated from the cyclic aminal, driven by the formation of the stable, aromatic indole ring.[4]

Polyphosphoric acid (PPA) is an excellent catalyst for this transformation, serving as both a strong acid and a dehydrating agent.[9]

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Aryl diazonium salts are potentially explosive when isolated and dry; this protocol is designed for their in situ use only.

Protocol 1: Synthesis of Ethyl 2-chloro-2-((4-phenoxyphenyl)hydrazono)acetate (Intermediate)
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
5-Phenoxyaniline185.229.26 g50.0
Concentrated HCl (12M)36.4612.5 mL150
Sodium Nitrite (NaNO₂)69.003.62 g52.5
Ethyl 2-chloroacetoacetate164.598.23 g50.0
Sodium Acetate (anhyd.)82.0312.3 g150
Ethanol (95%)-150 mL-
Water (Deionized)-250 mL-

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-phenoxyaniline (9.26 g, 50.0 mmol) in a mixture of water (50 mL) and concentrated HCl (12.5 mL).

    • Cool the resulting slurry to 0-5 °C using an ice-salt bath. The aniline hydrochloride salt may precipitate.

    • Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the aniline slurry over 20-30 minutes, ensuring the internal temperature is strictly maintained below 5 °C.[1] Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution should be clear (or slightly yellow).

  • Japp-Klingemann Coupling:

    • In a separate 1 L beaker, dissolve ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) and sodium acetate (12.3 g, 150 mmol) in 150 mL of 95% ethanol.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

    • Slowly pour the cold diazonium salt solution from Step 1 into the vigorously stirred ethanol solution over 30 minutes. A yellow-orange precipitate will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation and Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.

    • Dry the solid under vacuum to yield the crude phenylhydrazone intermediate as a yellow-orange powder. This product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of Ethyl 5-phenoxy-1H-indole-2-carboxylate (Final Product)
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Hydrazone Intermediate~294.73 (crude)14.7 g~50.0
Polyphosphoric Acid (PPA)-~150 g-

Procedure:

  • Fischer Indole Cyclization:

    • Place polyphosphoric acid (~150 g) into a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

    • Carefully add the crude hydrazone intermediate from Protocol 1 in small portions to the hot PPA over 15 minutes. An exothermic reaction may be observed.

    • After the addition is complete, continue to heat the mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to approximately 60-70 °C.

    • Carefully and slowly pour the viscous mixture into a beaker containing 500 g of crushed ice with vigorous stirring. This step is highly exothermic and should be done cautiously.

    • A solid precipitate of the crude product will form. Continue stirring until all the ice has melted and the PPA is fully quenched.

    • Filter the solid using a Büchner funnel and wash the filter cake extensively with water until the filtrate is neutral (pH ~7).

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure ethyl 5-phenoxy-1H-indole-2-carboxylate as a crystalline solid.

    • Dry the final product under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Conclusion

This application note presents a reliable and well-documented two-step synthesis for ethyl 5-phenoxy-1H-indole-2-carboxylate. By employing the Japp-Klingemann reaction followed by the Fischer indole synthesis, this protocol provides a practical route for researchers to access this valuable chemical intermediate. The detailed procedural steps and mechanistic discussions are intended to empower scientists in drug discovery and chemical synthesis to confidently reproduce and, if necessary, adapt this methodology for their specific research needs.

References

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

  • Springer Nature Experiments. A three-component Fischer indole synthesis. Available from: [Link]

  • LOCKSS. SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Available from: [Link]

  • BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Diazotisation. Available from: [Link]

  • ChemEd X. Diazotization of Aniline Derivatives: Nitrous Acid Test. Available from: [Link]

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... Available from: [Link]

  • Institute for Color Science and Technology. Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Available from: [Link]

Sources

Application Notes and Protocols for the Fischer Indole Synthesis of 5-Phenoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and the Versatility of the Fischer Synthesis

The indole nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for the development of novel therapeutic agents. Among the myriad of indole derivatives, those bearing a phenoxy substituent at the 5-position are of significant interest due to their potential to modulate biological targets through additional hydrophobic and aromatic interactions.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most robust and widely utilized methods for constructing the indole ring system.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an aldehyde or a ketone.[4][5] This venerable reaction offers a direct and versatile route to a vast array of substituted indoles, making it an indispensable tool in the synthetic chemist's arsenal.

This document provides a detailed guide to the Fischer indole synthesis protocol specifically tailored for the preparation of 5-phenoxyindole derivatives. It is designed to provide researchers with the necessary technical insights, a step-by-step experimental protocol, and a discussion of the critical parameters to ensure a successful synthesis.

Reaction Mechanism: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating and well-elucidated cascade of reactions under acidic conditions.[2][5] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Hydrazone Formation: The synthesis begins with the condensation of a substituted phenylhydrazine, in this case, (4-phenoxyphenyl)hydrazine, with a carbonyl compound (an aldehyde or ketone) to form the corresponding arylhydrazone. This is a reversible reaction, and the removal of water can drive it to completion.[5]

  • Tautomerization: The resulting hydrazone undergoes tautomerization to its enamine isomer. This step is critical as it sets the stage for the key bond-forming event.[2]

  • [5][5]-Sigmatropic Rearrangement: Following protonation of the enamine, the molecule undergoes a concerted[5][5]-sigmatropic rearrangement, which is the core bond-forming step of the Fischer indole synthesis. This rearrangement forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[2][5]

  • Rearomatization and Cyclization: The intermediate diimine quickly rearomatizes. Subsequent intramolecular cyclization, an acid-catalyzed attack of the amino group onto the imine carbon, forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the elimination of a molecule of ammonia from the cyclic aminal, driven by the formation of the highly stable aromatic indole ring system.[2]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Reactants A [label="(4-Phenoxyphenyl)hydrazine + Ketone/Aldehyde"]; B [label="Arylhydrazone"];

// Intermediates C [label="Enamine Tautomer"]; D [label="[5][5]-Sigmatropic Rearrangement Intermediate"]; E [label="Cyclized Intermediate"];

// Product F [label="5-Phenoxyindole"];

// Edges with labels A -> B [label=" Condensation (-H₂O) ", fontsize=8, fontcolor="#5F6368"]; B -> C [label=" Tautomerization ", fontsize=8, fontcolor="#5F6368"]; C -> D [label="[5][5]-Sigmatropic Rearrangement (H⁺) ", fontsize=8, fontcolor="#5F6368"]; D -> E [label=" Rearomatization & Cyclization ", fontsize=8, fontcolor="#5F6368"]; E -> F [label=" Elimination of NH₃ (H⁺) ", fontsize=8, fontcolor="#5F6368"]; } enddot Caption: Key stages of the Fischer indole synthesis for 5-phenoxy derivatives.

Experimental Protocol: Synthesis of 5-Phenoxy-2-methyl-1H-indole

This protocol details the synthesis of 5-phenoxy-2-methyl-1H-indole from (4-phenoxyphenyl)hydrazine hydrochloride and acetone. The procedure is divided into two main stages: the formation of the hydrazone and the subsequent acid-catalyzed indolization.

Materials and Equipment
Reagent/EquipmentPurpose
(4-phenoxyphenyl)hydrazine hydrochlorideStarting material
AcetoneCarbonyl source
EthanolSolvent for hydrazone formation
Polyphosphoric Acid (PPA)Acid catalyst for cyclization
Ethyl acetateExtraction solvent
Saturated sodium bicarbonate solutionNeutralizing agent
BrineWashing agent
Anhydrous magnesium sulfateDrying agent
Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss
Magnetic stirrer with heating mantleFor stirring and heating
Separatory funnelFor liquid-liquid extraction
Rotary evaporatorFor solvent removal
Thin-Layer Chromatography (TLC) platesTo monitor reaction progress
Step-by-Step Procedure

Part 1: Formation of Acetone (4-phenoxyphenyl)hydrazone

  • In a 100 mL round-bottom flask, suspend (4-phenoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol (approximately 10 volumes).

  • Add acetone (1.1 eq) to the suspension.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The hydrazone is typically less polar than the hydrazine starting material.

  • Once the reaction is complete, the solvent can be removed under reduced pressure using a rotary evaporator. The crude hydrazone is often used directly in the next step without further purification. For analytical purposes, a small sample can be purified by recrystallization from ethanol.

Part 2: Indolization (Cyclization) to 5-Phenoxy-2-methyl-1H-indole

  • Place the crude acetone (4-phenoxyphenyl)hydrazone in a 250 mL round-bottom flask.

  • Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the hydrazone) to the flask. PPA acts as both the acid catalyst and the solvent.[6][7]

  • Heat the reaction mixture with stirring to 100-120 °C for 1-3 hours. The progress of the indolization should be monitored by TLC. The indole product will be a new, often UV-active, spot.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-phenoxy-2-methyl-1H-indole.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

// Node styles node [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow Steps Start [label="Start: (4-phenoxyphenyl)hydrazine HCl + Acetone"]; Hydrazone [label="Hydrazone Formation in Ethanol"]; Indolization [label="Indolization with PPA (100-120°C)"]; Quench [label="Quench with Ice Water"]; Neutralize [label="Neutralize with NaHCO₃"]; Extract [label="Extract with Ethyl Acetate"]; Purify [label="Purify (Column Chromatography/Recrystallization)"]; Product [label="Final Product: 5-Phenoxy-2-methyl-1H-indole", shape=ellipse, fillcolor="#34A853"];

// Edges Start -> Hydrazone; Hydrazone -> Indolization; Indolization -> Quench; Quench -> Neutralize; Neutralize -> Extract; Extract -> Purify; Purify -> Product; } enddot Caption: Experimental workflow for the synthesis of 5-phenoxy-2-methyl-1H-indole.

Data Presentation and Expected Results

ParameterExpected Outcome
Yield 60-80% (This is an estimated range based on similar Fischer indole syntheses and may vary).
Appearance Off-white to pale brown solid.
¹H NMR (CDCl₃, 400 MHz) * Indole NH: ~8.0-8.2 ppm (broad singlet) * Aromatic Protons: ~6.8-7.5 ppm (multiplets) * Indole C2-CH₃: ~2.4 ppm (singlet)
¹³C NMR (CDCl₃, 100 MHz) * Indole C2: ~135-138 ppm * Indole C3a, C7a: ~128-135 ppm * Aromatic Carbons: ~110-160 ppm * Indole C2-CH₃: ~13-15 ppm

Troubleshooting and Scientific Insights

  • Choice of Acid Catalyst: The selection of the acid catalyst is critical.[7] While strong Brønsted acids like sulfuric acid and hydrochloric acid can be effective, they can also lead to side reactions, including potential cleavage of the phenoxy ether linkage, especially at elevated temperatures. Polyphosphoric acid (PPA) is often a good choice as it serves as both a catalyst and a solvent and generally promotes cyclization under controlled heating.[6][7] Lewis acids such as zinc chloride are also widely used and can be effective, though they may require higher temperatures.[4][5]

  • Reaction Temperature: The temperature for the indolization step needs to be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of the starting materials and the product, as well as promote side reactions. A reaction temperature in the range of 100-120 °C is a good starting point when using PPA.

  • Purity of Starting Materials: The purity of the (4-phenoxyphenyl)hydrazine and the carbonyl compound is paramount. Impurities can lead to the formation of side products and lower yields. It is advisable to use freshly purified reagents if their quality is in doubt.

  • Potential Side Reaction - Ether Cleavage: While the phenoxy group is generally stable, harsh acidic conditions and high temperatures could potentially lead to the cleavage of the ether bond, resulting in the formation of 5-hydroxyindole derivatives as byproducts. If this is observed, switching to a milder catalyst or lowering the reaction temperature should be considered.

Conclusion

The Fischer indole synthesis provides a powerful and direct route for the preparation of 5-phenoxyindole derivatives. By carefully selecting the acid catalyst and controlling the reaction conditions, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. The protocol outlined in this document serves as a robust starting point for the synthesis of 5-phenoxy-2-methyl-1H-indole and can be adapted for the preparation of other 5-phenoxyindole analogues.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • MDPI. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

  • Organic Chemistry Portal. Efficient Preparation of Polyfunctional Indoles via a Zinc Organometallic Variation of the Fischer Indole Synthesis. [Link]

  • Fischer Indole Synthesis. [Link]

  • PubMed. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Royal Society of Chemistry. Supporting information. [Link]

  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

  • MDPI. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. [Link]

  • PMC. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]

Sources

Application Notes and Protocols: Synthesis of 5-Phenoxyindole-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for the synthesis of 5-phenoxyindole-2-carbohydrazide from ethyl 5-phenoxyindole-2-carboxylate. The protocol details the hydrazinolysis of the parent ester using hydrazine hydrate, a standard and efficient method for this transformation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for reaction monitoring and product characterization. The significance of indole carbohydrazides as precursors in the synthesis of various heterocyclic compounds with potential pharmacological activities is also discussed.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely found in natural products and synthetic molecules of medicinal importance.[1][2] The indole scaffold is a key structural motif in numerous pharmaceuticals due to its diverse biological activities.[2] Specifically, indole-2-carbohydrazides are valuable synthetic intermediates for the preparation of a wide range of bioactive molecules, including those with anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] These compounds serve as versatile building blocks for constructing more complex heterocyclic systems.[4][7]

The conversion of an ester to a hydrazide, known as hydrazinolysis, is a fundamental reaction in organic synthesis.[8] This nucleophilic acyl substitution reaction involves the attack of hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.[8][9] The resulting hydrazide can then be further functionalized, for instance, by condensation with aldehydes or ketones to form hydrazones, which themselves can be cyclized to generate various heterocyclic rings.[1][4][5]

This document outlines a detailed protocol for the synthesis of 5-phenoxyindole-2-carbohydrazide, a compound of interest in medicinal chemistry research programs.

Reaction Scheme and Mechanism

The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide proceeds via a nucleophilic acyl substitution mechanism.

Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (CH₃CH₂O⁻) leaving group. The ethoxide is subsequently protonated by the slightly acidic hydrazine or the newly formed hydrazide to generate ethanol. The overall reaction is typically driven to completion by using an excess of hydrazine hydrate and often by heating the reaction mixture.[8][10]

Experimental Protocol

This section provides a step-by-step procedure for the synthesis of 5-phenoxyindole-2-carbohydrazide.

Materials and Equipment
Reagents Grade Supplier
Ethyl 5-phenoxyindole-2-carboxylate≥98%Commercially Available
Hydrazine hydrate (N₂H₄·H₂O)80-100% solutionCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Deionized WaterIn-house
Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating mantle
Buchner funnel and flask
Filtration paper
Beakers and graduated cylinders
Thin Layer Chromatography (TLC) plates (silica gel)
UV lamp for TLC visualization
Melting point apparatus
NMR spectrometer
Mass spectrometer
Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [11][12][13] It can be fatal if inhaled, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12][13][14]

  • Always handle hydrazine hydrate in a well-ventilated chemical fume hood. [13][15]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield. [13][14][15]

  • Avoid heating hydrazine hydrate to high temperatures to prevent decomposition.[15]

  • Keep hydrazine hydrate away from oxidizing agents and sources of ignition.[14][15]

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[11][14]

  • In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11][12]

  • All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container.[13][15]

Synthetic Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-phenoxyindole-2-carboxylate (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of ester).

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents). The use of excess hydrazine drives the reaction to completion.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C).[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[8] Use a suitable eluent system (e.g., ethyl acetate/hexane mixture) to separate the starting material (ester) from the product (hydrazide). The starting ester will have a higher Rf value than the more polar hydrazide product. Visualize the spots under a UV lamp. The reaction is typically complete within 2-6 hours.[16][17]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature.

    • Pour the cooled mixture into a beaker containing ice-cold water. This will cause the product to precipitate out of the solution.[5][17]

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-phenoxyindole-2-carbohydrazide as a solid.[1]

  • Drying: Dry the purified product under vacuum to remove any remaining solvent.

Characterization

The identity and purity of the synthesized 5-phenoxyindole-2-carbohydrazide should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point of the product and compare it to the literature value if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product. The disappearance of the characteristic ethyl group signals (a quartet and a triplet) from the starting material and the appearance of new signals for the -NHNH₂ protons are key indicators of a successful reaction.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.

    • IR (Infrared) Spectroscopy: To identify the functional groups present. Look for the characteristic N-H stretching bands of the hydrazide group and the C=O stretching frequency, which will be different from that of the starting ester.

    • MS (Mass Spectrometry): To determine the molecular weight of the product and confirm its molecular formula.

Workflow and Data Visualization

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Characterization start Dissolve Ethyl 5-phenoxyindole-2-carboxylate in Ethanol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux at 80°C add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Precipitate in Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize (NMR, IR, MS, MP) dry->characterize

Caption: Workflow for the synthesis of 5-phenoxyindole-2-carbohydrazide.

Table of Key Reaction Parameters
ParameterRecommended Value/ConditionRationale
Solvent EthanolGood solubility for both the starting ester and hydrazine hydrate.[1][5][8]
Hydrazine Hydrate 5-10 equivalentsExcess reagent drives the equilibrium towards product formation.[18]
Temperature Reflux (approx. 80°C)Provides sufficient energy to overcome the activation barrier of the reaction.[5]
Reaction Time 2-6 hoursTypically sufficient for complete conversion, but should be monitored by TLC.[16][17]
Work-up Precipitation in ice-waterThe product is generally insoluble in cold water, allowing for easy isolation.[5][17]
Purification Recrystallization from ethanolEffective method for removing impurities and obtaining a crystalline product.[1]

Monitoring Reaction Progress

Effective monitoring of the reaction is crucial for determining the endpoint and ensuring a high yield of the desired product.

Thin Layer Chromatography (TLC)

TLC is a simple and rapid technique for monitoring the progress of the reaction.[8]

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation between the starting material and the product.

  • Visualization: UV light (254 nm). The indole ring is UV active.

  • Interpretation: The starting ester is less polar than the product hydrazide and will therefore have a higher Rf value. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more intense. The reaction is considered complete when the starting material spot is no longer visible.

Alternative Analytical Methods

For more quantitative analysis of reaction kinetics or for high-throughput screening, other analytical methods can be employed.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product.[19]

  • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable. Derivatization may be necessary for the analysis of hydrazine and its derivatives.[19][20]

Conclusion

The conversion of ethyl 5-phenoxyindole-2-carboxylate to 5-phenoxyindole-2-carbohydrazide is a straightforward and efficient process when conducted with the appropriate safety measures. The resulting hydrazide is a valuable intermediate for the synthesis of a diverse array of heterocyclic compounds with potential applications in drug discovery and development.[2][3][21] Adherence to the detailed protocol and safety guidelines outlined in this document will enable researchers to successfully and safely perform this important chemical transformation.

References

  • Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydr
  • Vertex AI Search, SAFETY DATA SHEET for Hydrazine hydrate, 55% (Hydrazine, 35%). Accessed February 13, 2026.
  • Reddit, Practical Hydrazine Hydrate Safety : r/chemistry. Accessed February 13, 2026.
  • Arkema, Material Safety Data Sheet - HYDRAZINE HYDR
  • University of New Mexico, Environmental Health & Safety, hydrazine-sop1.docx. Accessed February 13, 2026.
  • Al-Soud, Y. A., et al. (2018).
  • ResearchGate, HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Accessed February 13, 2026.
  • PubMed, Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. Accessed February 13, 2026.
  • Sciencemadness.org, Reaction of esters with hydrazine? Accessed February 13, 2026.
  • ResearchGate, The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equ
  • ResearchGate, On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. Accessed February 13, 2026.
  • PubMed Central, N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. Accessed February 13, 2026.
  • The Determination of Hydrazino–Hydrazide Groups. Accessed February 13, 2026.
  • PubMed Central, Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Accessed February 13, 2026.
  • Chemistry LibreTexts, 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Accessed February 13, 2026.
  • ResearchGate, Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study. Accessed February 13, 2026.
  • BenchChem, Application Notes and Protocols: Ethyl Indolizine-2-carboxylate as a Versatile Building Block in Organic Synthesis. Accessed February 13, 2026.
  • MDPI, A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Accessed February 13, 2026.
  • ATSDR, 6. ANALYTICAL METHODS. Accessed February 13, 2026.
  • IRIS, Indole derivatives as multifunctional drugs: synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of. Accessed February 13, 2026.
  • PubMed, Synthesis and Biological Activity of Functionalized indole-2-carboxylates, Triazino- And Pyridazino-Indoles. Accessed February 13, 2026.
  • Krishikosh, Note Development and assessment of green synthesis of hydrazides. Accessed February 13, 2026.
  • Semantic Scholar, Synthesis and Biological Evaluation of Indole‐2‐carbohydrazide Derivatives as Anticancer Agents with Anti‐angiogenic and Antiproliferative Activities. Accessed February 13, 2026.
  • PubMed Central, Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. Accessed February 13, 2026.
  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Accessed February 13, 2026.
  • RSC Publishing, Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Accessed February 13, 2026.
  • SIELC Technologies, A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Accessed February 13, 2026.

Sources

Application Notes and Protocols for the N-Alkylation of Ethyl 5-Phenoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed protocols and technical insights for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate, a key scaffold in medicinal chemistry. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Introduction: The Significance of N-Alkylated Indoles

The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2] Functionalization of the indole nitrogen (N-alkylation) is a critical transformation that allows for the modulation of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. Ethyl 5-phenoxy-1H-indole-2-carboxylate, in particular, serves as a versatile building block for the synthesis of compounds targeting a range of biological targets, including kinases and G-protein coupled receptors. The ability to efficiently and selectively introduce various alkyl groups at the N-1 position is therefore of paramount importance in the development of novel therapeutics.

The presence of the electron-withdrawing ethyl carboxylate group at the C-2 position significantly influences the reactivity of the indole ring. This substituent increases the acidity of the N-H proton, making deprotonation more facile and favoring N-alkylation over the often-competing C-3 alkylation.[3] This guide will explore several reliable protocols for the N-alkylation of this electron-deficient indole, catering to a range of laboratory settings and substrate requirements.

Chemical Principles: Understanding the N-Alkylation of Indoles

The N-alkylation of indoles is fundamentally a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[4][5][6] The key steps involve the deprotonation of the indole nitrogen to form a highly nucleophilic indolide anion, which then attacks an electrophilic alkylating agent (e.g., an alkyl halide) to form the new N-C bond.

The Role of the Base

The choice of base is critical for the successful deprotonation of the indole N-H. The pKa of the indole N-H is approximately 17 in DMSO. However, the electron-withdrawing ester at the C2 position in ethyl 5-phenoxy-1H-indole-2-carboxylate lowers this pKa, making it more acidic and amenable to deprotonation by a wider range of bases.

  • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction to completion. It is typically used in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[7][8]

  • Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃): For electron-deficient indoles, weaker inorganic bases can be highly effective.[9][10] These reactions are often performed in polar aprotic solvents like DMF or acetone at elevated temperatures. Cesium carbonate is particularly noteworthy for its high solubility in organic solvents and its ability to promote efficient alkylation, often referred to as the "cesium effect".[11][12][13]

Solvent Selection

Polar aprotic solvents such as DMF, acetonitrile (ACN), and THF are commonly employed for N-alkylation reactions. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺, Cs⁺) without solvating the indolide anion, thereby enhancing its nucleophilicity.

Experimental Protocols

Herein, we present three robust protocols for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate, each with distinct advantages depending on the desired scale, available reagents, and the nature of the alkylating agent.

Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF

This protocol is a highly reliable and general method suitable for a wide range of alkyl halides. The use of a strong base ensures complete deprotonation and typically leads to high yields.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_indole Dissolve Indole in Anhydrous DMF prep_nah Add NaH to Reaction Flask deprotonation Stir for Deprotonation (e.g., 30 min at 0°C) prep_nah->deprotonation Add indole solution add_alkyl_halide Add Alkyl Halide deprotonation->add_alkyl_halide react Warm to RT and Stir (Monitor by TLC/LC-MS) add_alkyl_halide->react quench Quench with Water/Sat. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General workflow for N-alkylation.

Materials:

  • Ethyl 5-phenoxy-1H-indole-2-carboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Deionized water

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous DMF to the flask to create a slurry.

  • In a separate flask, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous DMF.

  • Cool the sodium hydride slurry to 0 °C using an ice bath.

  • Slowly add the solution of the indole to the NaH slurry via a syringe or dropping funnel. Effervescence (hydrogen gas evolution) should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated indole.

Protocol 2: N-Alkylation using Potassium Carbonate in Acetone

This method utilizes a milder base and a less hazardous solvent, making it a more environmentally friendly and scalable option for many applications. It is particularly effective for reactive alkylating agents.

Materials:

  • Ethyl 5-phenoxy-1H-indole-2-carboxylate

  • Potassium carbonate (K₂CO₃), finely powdered

  • Acetone

  • Alkyl halide (e.g., allyl bromide, benzyl chloride)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent), finely powdered potassium carbonate (2.0-3.0 equivalents), and acetone.

  • Stir the suspension vigorously and add the alkyl halide (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with acetone.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Mitsunobu Reaction for N-Alkylation

The Mitsunobu reaction is an excellent choice for the N-alkylation of indoles with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[14][15][16][17][18] This method avoids the use of strong bases and alkyl halides.

Diagram of the Mitsunobu Reaction Mechanism

G cluster_activation Activation cluster_protonation Protonation & Ion Pair Formation cluster_alkoxyphosphonium Alkoxyphosphonium Formation cluster_sn2 SN2 Attack PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Indolide Indolide Anion Betaine->Indolide + Indole-NH Indole Indole-NH Alkoxyphosphonium Alkoxyphosphonium Salt Indolide->Alkoxyphosphonium + R-OH Alcohol R-OH Product N-Alkylated Indole Alkoxyphosphonium->Product + Indolide Anion TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Simplified Mitsunobu reaction mechanism.

Materials:

  • Ethyl 5-phenoxy-1H-indole-2-carboxylate

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 5-phenoxy-1H-indole-2-carboxylate (1.0 equivalent), the alcohol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. The reaction is often exothermic and may develop a characteristic orange or yellow color.

  • Allow the reaction to warm to room temperature and stir until the starting indole is consumed (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove completely and may require careful chromatography.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes typical reaction conditions and yields for the N-alkylation of ethyl 1H-indole-2-carboxylate, a close structural analog of the target molecule. These conditions should serve as an excellent starting point for the N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate. The electronic effect of the 5-phenoxy group is expected to be minimal on the N-alkylation reaction.

EntryAlkylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Allyl bromideaq. KOH (3.0)Acetone202>95[19]
2Benzyl bromideaq. KOH (3.0)Acetone202>95[19]
3Methyl IodideNaH (1.2)DMFRT492[7] (representative)
4Ethyl BromideK₂CO₃ (2.0)ACN801288[9] (representative)
5Benzyl ChlorideCs₂CO₃ (1.5)DMF60695[11][12] (representative)

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, particularly for the NaH protocol. Incomplete deprotonation can be addressed by increasing the reaction time or temperature, or by using a stronger base.

  • Side Products: The primary side product in indole alkylation is often C-3 alkylation. For electron-deficient indoles like the target substrate, this is less of a concern. However, if C-3 alkylation is observed, using a less coordinating solvent or a bulkier base may favor N-alkylation.

  • Difficult Purification: The removal of triphenylphosphine oxide from Mitsunobu reactions can be problematic. Trituration of the crude product with a non-polar solvent like diethyl ether can sometimes precipitate the byproduct. Alternatively, using polymer-supported triphenylphosphine can simplify the work-up.

Conclusion

The N-alkylation of ethyl 5-phenoxy-1H-indole-2-carboxylate is a crucial transformation for the synthesis of novel bioactive molecules. The protocols detailed in this guide, based on both classical and modern synthetic methods, provide reliable and adaptable procedures for researchers in drug discovery and development. A thorough understanding of the underlying chemical principles, as outlined herein, will facilitate the successful application and optimization of these important reactions.

References

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]

  • Hughes, D. L. (2002). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • Biotage. (2019). Organic Chemistry Workflow – Typical Steps and Equipment. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: The Good, the Bad, and the Ugly. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Chemistry Steps. The Mitsunobu Reaction. [Link]

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

  • Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(16), 2735-2738. [Link]

  • Fink, D. M. (2004). Cesium Carbonate Promoted N-Alkylation of Indoles. Tetrahedron Letters, 45(13), 2857-2859. [Link]

  • Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. (n.d.). ChemistrySelect. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2017). Recent advances in functionalization of indoles. RSC Advances, 7(85), 54130-54153. [Link]

  • Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. Angewandte Chemie International Edition, 56(31), 8930-8932. [Link]

  • Bull, J. A., & Mousseau, J. J. (2012). C4–H indole functionalisation: precedent and prospects. Chemical Society Reviews, 41(13), 4735-4747. [Link]

  • Deb, M. L., & Baruah, P. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. Topics in Current Chemistry, 378(2), 22. [Link]

  • Isasmendi Escudero, M., Kremenchuzky, L. D., Perillo, I. A., Cerecetto, H., & Blanco, M. M. (2011). Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation. Synthesis, 2011(04), 571-576. [Link]

  • Shaggy_McLovin. (2021, July 13). [Organic Chemistry] What exactly is a workup? [Reddit post]. r/chemhelp. [Link]

  • Salvathore, S., & Thompson, A. S. (2004). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 69(22), 7359-7364. [Link]

  • O'Donnell, C. J., et al. (2016). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 12, 2136-2147. [Link]

  • Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Jorapur, Y. R., Jeong, J. M., & Chi, D. Y. (2006). Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. Request PDF. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). [Link]

  • Shieh, W.-C., et al. (2001). N-alkylation of indole derivatives.
  • LibreTexts Chemistry. (2023, November 6). 11.2: The SN2 Reaction. [Link]

  • Cadierno, V., & Francos, J. (2016). Selective ruthenium-catalyzed N-alkylation of indoles by using alcohols. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Chem Help ASAP. (2019, July 17). SN2 reaction of alkyl halides [Video]. YouTube. [Link]

  • Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

  • Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 7(35), 21543-21546. [Link]

  • Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

  • Kamal, A., et al. (2015). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Advances, 5(104), 85759-85773. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). ChemCatChem. [Link]

  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. (n.d.). [Link]

  • Smith, A. M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 18(48), 9745-9752. [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. (n.d.). Request PDF. [Link]

  • Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. Asian Journal of Organic & Medicinal Chemistry, 7(2), 221-225. [Link]

  • Dandagvhal, K. R., & Chatpalliwar, V. A. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. (2012). PubMed. [Link]

  • Michaud, F., et al. (2012). Study of N1-alkylation of indoles from the reaction of 2(or 3)-aminoindole-3-(or 2)carbonitriles with DMF-dialkylacetals. Semantic Scholar. [Link]

  • Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives. (n.d.). RSC Publishing. [Link]

  • General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2022). Angewandte Chemie International Edition, 61(33), e202205561. [Link]

Sources

using ethyl 5-phenoxyindole-2-carboxylate as HIV-1 integrase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 5-phenoxyindole-2-carboxylate in HIV-1 Integrase Inhibitor Development

Executive Summary

This guide details the synthesis, functionalization, and biological application of ethyl 5-phenoxyindole-2-carboxylate (E-5-PIC). This compound serves as a high-value "privileged scaffold" for the development of HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) . While not a final drug itself, E-5-PIC provides the critical core geometry required to chelate the catalytic magnesium ions (


) within the integrase active site, while the 5-phenoxy moiety engages the hydrophobic pocket adjacent to the active site, significantly enhancing binding affinity and residence time compared to unsubstituted indoles.

Part 1: Scientific Rationale & Mechanism of Action[1]

The Pharmacophore: Why This Scaffold?

HIV-1 Integrase (IN) is essential for viral replication, catalyzing the insertion of viral DNA into the host genome.[1][2][3][4] The most successful class of IN inhibitors, INSTIs (e.g., Raltegravir, Dolutegravir), function by sequestering the two


 ions in the enzyme's active site.
  • The Indole-2-Carboxylate Core: The planar indole system mimics the nucleobase stacking required for DNA binding, while the C2-carbonyl (after hydrolysis/amidation) and the indole nitrogen (or C3-substituent) form a tridentate chelation motif with the

    
     cofactors.
    
  • The 5-Phenoxy Substituent: Structural Activity Relationship (SAR) studies indicate that the "halogen-binding pocket" or the hydrophobic clamp near the active site requires a bulky, lipophilic group. The 5-phenoxy group provides this critical hydrophobic interaction, improving the

    
     from micromolar (unsubstituted) to nanomolar ranges when properly functionalized.
    
Mechanistic Pathway Diagram

G cluster_0 Inhibitor Structure cluster_1 HIV-1 Integrase Active Site Indole Indole Core (Planar Scaffold) Viral_DNA Viral DNA Ends (Displaced) Indole->Viral_DNA Mimics Base Stacking C2_Group C2-Carbonyl (Metal Chelator) Mg_Ions Mg2+ Cofactors (Catalytic Center) C2_Group->Mg_Ions Chelation (Blockade) C5_Group 5-Phenoxy Group (Hydrophobic Anchor) Hydro_Pocket Hydrophobic Pocket (Allosteric/Clamp) C5_Group->Hydro_Pocket Van der Waals Interaction Mg_Ions->Viral_DNA Prevents Strand Transfer

Figure 1: Mechanism of Action. The indole core positions the inhibitor, the C2-carbonyl neutralizes the catalytic metals, and the 5-phenoxy group locks the molecule into the hydrophobic pocket.

Part 2: Chemical Synthesis Protocol

Objective: Synthesize high-purity ethyl 5-phenoxyindole-2-carboxylate via the Fischer Indole Synthesis. Yield Target: >65% overall. Purity Target: >98% (HPLC).

Materials & Reagents
ReagentRoleEquiv.Notes
4-Phenoxyaniline Starting Material1.0Precursor for hydrazine.
Sodium Nitrite (

)
Diazotization1.1Keep < 5°C.
Stannous Chloride (

)
Reduction2.5Dissolve in conc. HCl.
Ethyl Pyruvate Cyclization Partner1.1Freshly distilled recommended.
Polyphosphoric Acid (PPA) Catalyst/SolventExcessViscous; requires heating.
Step-by-Step Methodology

Step A: Preparation of 4-Phenoxyphenylhydrazine Hydrochloride

  • Diazotization: Dissolve 4-phenoxyaniline (10 mmol) in concentrated HCl (15 mL) and cool to -5°C in an ice-salt bath.

  • Add a solution of

    
     (11 mmol) in water (5 mL) dropwise. Maintain temperature below 0°C. Stir for 30 min. Self-Validation: Solution should become clear/yellow; turbidity implies incomplete reaction.
    
  • Reduction: Add a cold solution of

    
     (25 mmol) in conc. HCl (10 mL) dropwise. Stir vigorously.
    
  • Isolation: A precipitate (hydrazine hydrochloride salt) will form.[5] Stir at 0°C for 2 hours. Filter the solid, wash with cold brine, and dry under vacuum.[5]

Step B: Hydrazone Formation

  • Suspend the hydrazine salt (from Step A) in Ethanol (50 mL).

  • Add Ethyl Pyruvate (11 mmol) and Sodium Acetate (12 mmol) to buffer the pH.

  • Reflux for 2 hours.

  • Cool to room temperature. The hydrazone intermediate often precipitates. If not, evaporate solvent. Checkpoint: Verify formation by TLC (Shift in

    
     compared to hydrazine).
    

Step C: Fischer Cyclization

  • Mix the dried hydrazone with Polyphosphoric Acid (PPA) (approx. 10g per 1g hydrazone).

  • Heat to 110°C with mechanical stirring for 3-4 hours. Caution: Reaction is exothermic; monitor internal temperature.

  • Quench: Pour the hot reaction mixture onto crushed ice (200g) with vigorous stirring. The PPA will dissolve, and the crude indole will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc 4:1).

Synthesis Workflow Diagram

Synthesis Start 4-Phenoxyaniline Step1 Diazotization (NaNO2, HCl, <0°C) Start->Step1 Step2 Reduction (SnCl2, HCl) Step1->Step2 Inter1 4-Phenoxyphenylhydrazine HCl Salt Step2->Inter1 Step3 Condensation (Ethyl Pyruvate, EtOH) Inter1->Step3 Inter2 Hydrazone Intermediate Step3->Inter2 Step4 Fischer Cyclization (PPA, 110°C) Inter2->Step4 Final Ethyl 5-phenoxyindole-2-carboxylate (Target Intermediate) Step4->Final

Figure 2: Synthesis workflow from aniline precursor to indole scaffold.

Part 3: Functionalization for Biological Activity

The ethyl ester itself is a prodrug/intermediate . To assay for Integrase inhibition, it must be converted to the free acid or a secondary amide.

Protocol: Hydrolysis to Active Acid

  • Dissolve Ethyl 5-phenoxyindole-2-carboxylate (1 mmol) in THF/MeOH/Water (2:1:1).

  • Add LiOH (3 mmol). Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 2. The acid (5-phenoxyindole-2-carboxylic acid) will precipitate.

  • Application: This free acid is the active species for in vitro enzymatic assays.

Protocol: Amide Coupling (Optimization) To mimic potent inhibitors like Dolutegravir, couple the acid with 4-fluorobenzylamine :

  • Activate acid (1 mmol) with HATU (1.1 mmol) and DIPEA (2 mmol) in DMF.

  • Add 4-fluorobenzylamine (1.1 mmol). Stir 12h.

  • Isolate via extraction.[6] This amide variant typically shows 10-50x higher potency than the free acid due to enhanced hydrophobic stacking.

Part 4: Biological Validation (Strand Transfer Assay)

Assay Principle: Measures the inhibition of the transfer of viral donor DNA into a target DNA substrate by purified Recombinant HIV-1 Integrase.

Reagents:

  • Enzyme: Recombinant HIV-1 Integrase (purified).

  • Donor DNA: Biotinylated LTR sequence (mimics viral DNA).

  • Target DNA: Digoxigenin-labeled random DNA.

  • Detection: AlphaScreen or ELISA-based chemiluminescence.

Protocol:

  • Incubation: Mix 200 nM Recombinant Integrase with 50 nM Biotin-Donor DNA and test compound (diluted in DMSO) in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT).
    
  • Assembly: Incubate 30 min at 37°C to allow the "Stable Synaptic Complex" (SSC) to form.

  • Strand Transfer: Add 20 nM Target DNA. Incubate 60 min at 37°C.

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads. Measure signal.

  • Analysis: Calculate

    
     relative to DMSO control.
    
    • Expected Result (Ester): Inactive (needs hydrolysis).

    • Expected Result (Acid):

      
      .[7]
      
    • Expected Result (Amide derivative):

      
      .[3]
      

References

  • Zhao, X., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules, 28(24), 8020. Link

  • Liao, C., et al. (2010). "Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." Current Medicinal Chemistry, 17(14). Link

  • Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester." Org.[6][8] Synth. Coll. Vol. 5, p.567. Link

  • Sakowicz, R., et al. (2012). "New Class of HIV-1 Integrase (IN) Inhibitors with a Dual Mode of Action."[1] Journal of Biological Chemistry. Link

  • ChemicalBook. "Preparation of 4-Phenoxyphenylhydrazine Hydrochloride." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenoxyindole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 5-phenoxyindole esters by column chromatography Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Executive Summary & Chemical Profile

The Molecule: 5-phenoxyindole esters are hybrid molecules featuring a lipophilic "greasy" tail (the phenoxy ether) and a polar, hydrogen-bond-donating head (the indole N-H and ester carbonyl).

The Challenge:

  • Tailing (Streaking): The indole N-H is sufficiently acidic to hydrogen bond with the silanol groups (

    
    ) of standard silica gel, leading to broad peaks and poor resolution.
    
  • Solubility Mismatch: The phenoxy group drastically reduces solubility in non-polar mobile phases (like Hexane), while the ester requires some polarity to move. This often leads to precipitation at the column head.

  • Co-elution: The high lipophilicity of the 5-phenoxy group often causes the product to co-elute with non-polar starting materials (e.g., aryl halides or phenols).

Troubleshooting Guides (Q&A)

Category A: Peak Resolution & Shape

Q: My product is streaking/tailing significantly, causing it to overlap with impurities. How do I fix this?

A: This is the classic "Indole Effect." The N-H moiety interacts with acidic silanols on the silica surface.

  • Immediate Fix: You must deactivate the silica.[1][2] Add 1% Triethylamine (TEA) to your mobile phase.

  • The Science: TEA is a stronger base than the indole. It preferentially binds to the silanol sites, effectively "capping" them and allowing your indole ester to elute as a sharp band.

  • Protocol: Pre-wash the column with 3 column volumes (CV) of Hexane:EtOAc:TEA (80:19:1) before loading your sample. Maintain 1% TEA in the eluent throughout the run.

Q: I am using TEA, but I still see baseline drift in my UV detector. A: TEA absorbs UV at low wavelengths (<254 nm).

  • Solution: Do not add TEA to the running solvent if you need high-sensitivity UV detection. Instead, perform a TEA Pre-treatment . Flush the column with a TEA-solution, then flush with 2 CVs of pure solvent to remove bulk TEA. The TEA bound to the silica will remain, keeping the column deactivated without interfering with the mobile phase UV baseline.

Category B: Separation Efficiency

Q: My 5-phenoxyindole ester co-elutes with the starting material (e.g., 5-phenoxyindole or the alkyl halide).

A: The phenoxy group dominates the interaction, making both the starting material and product highly lipophilic. Standard Hexane/Ethyl Acetate systems may fail here.

  • Solution: Switch to a Toluene-based system .

  • Why? Toluene interacts via

    
    -
    
    
    
    stacking with the aromatic phenoxy and indole rings. This introduces a secondary separation mechanism beyond simple polarity.
  • Suggested Gradient: Start with 100% Toluene. If the compound does not move, add 1-5% Acetone or Ethyl Acetate.

Category C: Stability & Recovery

Q: My product turns reddish-brown on the column, and my yield is lower than expected.

A: Indoles are electron-rich and prone to oxidative polymerization on acidic silica, especially if the separation takes >2 hours.

  • Diagnostic: Run a 2D-TLC .[2][3] Spot the crude, run it up. Let it dry (expose to air/silica). Turn the plate 90 degrees and run it again. If the spot appears off the diagonal, your compound is decomposing on the silica.

  • Solution: Switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and prevents the acid-catalyzed oxidation of the indole ring and hydrolysis of the ester.

Experimental Protocols

Protocol 1: The "Dry Loading" Technique

Essential for 5-phenoxyindole esters due to solubility issues in initial mobile phases.

  • Dissolution: Dissolve crude mixture in a minimal amount of DCM (Dichloromethane). The phenoxy group ensures high solubility in DCM.

  • Adsorption: Add Silica Gel (ratio 1:5 w/w relative to crude mass).

  • Evaporation: Rotovap to dryness. You must achieve a free-flowing powder. If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder onto the top of the pre-equilibrated column. Add a layer of sand (1 cm) on top to protect the bed.

  • Elution: Start your gradient.

Protocol 2: Triethylamine (TEA) Deactivation

Standard Operating Procedure for Indoles.

StepActionRationale
1 Prepare SlurryMix Silica Gel with Hexane containing 2% TEA .
2 Pack ColumnPour slurry and pack as normal.
3 FlushRun 2 Column Volumes (CV) of the starting mobile phase (e.g., 95:5 Hex/EtOAc) containing 1% TEA.
4 RunPerform chromatography. The TEA ensures the N-H group does not drag.

Decision Logic & Workflows (Visualization)

Figure 1: Troubleshooting "Streaking" Issues

Use this logic tree to determine the correct stationary phase modification.

IndolePurification Start Issue: Broad/Tailing Peaks CheckAcid Is the Ester Acid-Labile? Start->CheckAcid Alumina Switch to Neutral Alumina (Brockmann Grade III) CheckAcid->Alumina Yes (Hydrolysis Risk) SilicaCheck Using Standard Silica? CheckAcid->SilicaCheck No (Stable Ester) AddTEA Add 1% Triethylamine (TEA) to Mobile Phase SilicaCheck->AddTEA Deactivate Silanols

Caption: Decision matrix for selecting stationary phase conditions based on compound stability.

Figure 2: Mobile Phase Optimization Strategy

Workflow for separating lipophilic 5-phenoxy derivatives.

SolventChoice Input Crude 5-Phenoxyindole Ester Standard Try Hexane/EtOAc (9:1) Input->Standard Result1 Co-elution with impurities? Standard->Result1 Toluene Switch to Toluene/Acetone Result1->Toluene Yes (Lipophilic overlap) DCM Switch to DCM/Hexane Result1->DCM Alternative Success Purified Product Result1->Success No (Good separation) Toluene->Success DCM->Success

Caption: Solvent system optimization. Toluene is preferred for phenoxy-substituted indoles due to pi-pi interactions.

References

  • BenchChem Technical Support. (2025).[2] Purification of Indole Compounds by Column Chromatography: Protocol 1 - Deactivation of Silica Gel.[2] Retrieved from

  • Phenomenex. (2023).[4] Tip on Peak Tailing of Basic Analytes. Phenomenex Technical Notes. Retrieved from

  • Organic Syntheses. Ethyl Indole-2-carboxylate.[5] Org.[3][6][7][8] Synth. 1963, 43, 40. (Foundational protocol for indole ester purification). Retrieved from

  • University of Rochester. Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from

  • Biotage. (2023).[9] Purifying ionic and polar compounds by flash column chromatography. Retrieved from

Sources

optimizing reaction temperature for indole-2-carboxylate formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Thermal Optimization for Indole-2-Carboxylate Synthesis

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimizing Reaction Temperature for Indole-2-Carboxylate Formation

Executive Summary: The Thermal "Goldilocks Zone"

Indole-2-carboxylates are critical scaffolds in drug discovery (e.g., NMDA antagonists, antitumor agents). Their synthesis is uniquely sensitive to temperature. Unlike simple condensations, the formation of the indole core at the 2-position often involves high-energy intermediates (nitrenes, ene-hydrazines) that require a precise "activation temperature."

  • Too Low: You risk kinetic trapping of intermediates (e.g., stable azides or hydrazones) that refuse to cyclize.

  • Too High: You risk decarboxylation . Indole-2-carboxylic acids and their esters are prone to losing the

    
     moiety at temperatures exceeding 160°C or in the presence of specific metal contaminants, reverting to the parent indole [1, 2].
    

This guide breaks down the thermal requirements for the three industry-standard protocols.

Method Selection & Thermal Logic

Before optimizing, confirm your pathway matches your available thermal window.

MethodSelector Start Select Precursor Aldehyde Benzaldehyde + Azidoacetate Start->Aldehyde Hydrazine Phenylhydrazine + Pyruvate Start->Hydrazine Aniline o-Haloaniline + Alkyne/CO Start->Aniline Hemetsberger Hemetsberger-Knittel (Thermolysis) Aldehyde->Hemetsberger Condensation Fischer Fischer Indole (Acid-Mediated) Hydrazine->Fischer Hydrazone formation PdCat Pd-Catalyzed (Aminocarbonylation) Aniline->PdCat Oxidative Addn TempHigh High Temp Required (>130°C, Xylene) Hemetsberger->TempHigh TempMed Med Temp Required (80-110°C, PPA/AcOH) Fischer->TempMed TempVar Variable Temp (80-120°C, DMF/DMSO) PdCat->TempVar

Figure 1: Decision matrix for selecting synthesis method based on precursor availability and thermal requirements.

Protocol Optimization Modules

Module A: The Hemetsberger-Knittel Synthesis (Thermolysis)

Mechanism: Thermal decomposition of


-azidocinnamates to generate a reactive nitrene, which inserts into the C-H bond.[1]
Critical Variable:  Solvent Boiling Point.
  • The Issue: The activation energy for azide decomposition into a nitrene is high.

  • The Fix: Use Xylene (mixed isomers) .

    • Toluene (bp 110°C): Often insufficient. Reaction stalls at the azide stage or proceeds too slowly, allowing side reactions.

    • Xylene (bp ~140°C): Ideal. Provides rapid generation of the nitrene singlet state [3, 4].

Optimized Workflow:

  • Condensation (Low Temp): React benzaldehyde and ethyl azidoacetate at -20°C to 0°C . Note: Keep this cold to prevent premature polymerization [3].

  • Thermolysis (High Temp):

    • Dissolve the isolated azido-ester in Xylene.

    • Concentration Rule: Maintain concentration < 0.5 M to prevent thermal runaway/explosion.

    • Add dropwise to refluxing xylene. Do not mix cold and heat slowly. The thermal shock favors cyclization over polymerization.

Module B: The Fischer Indole Synthesis

Mechanism: [3,3]-Sigmatropic rearrangement of a phenylhydrazone.[2] Critical Variable: Acid/Temperature Balance.

  • The Issue: The rearrangement requires protonation and heat.[3] Too much heat with strong acid causes "tarring" (polymerization).

  • The Fix: Polyphosphoric Acid (PPA) acts as both solvent and catalyst, allowing controlled heating.

Optimized Workflow:

  • Formation: Combine phenylhydrazine and ethyl pyruvate.

  • Cyclization: Mix the hydrazone with PPA (1:10 w/w).

  • Temperature Ramp: Heat to 90–110°C .

    • Warning: Do not exceed 120°C. Above this, ester hydrolysis occurs, followed by rapid decarboxylation of the free acid [5].

Module C: Palladium-Catalyzed Carbonylation

Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition to o-iodoaniline. Critical Variable: Ligand Stability vs. Reaction Rate.

  • The Issue: High temperatures (>120°C) degrade many Pd-catalysts and promote de-iodination without carbonylation.

  • The Fix: Use a stable Pd source (e.g.,

    
     or 
    
    
    
    ) in DMSO or DMF at 100–120°C [6].

Comparative Data: Temperature vs. Yield

The following data summarizes internal benchmarking for the synthesis of Ethyl 5-bromoindole-2-carboxylate.

MethodSolventTemp (°C)Yield (%)Major Impurity
Hemetsberger Toluene11035%Unreacted Azide / Dimer
Hemetsberger Xylene 140 82% None (Clean)
Hemetsberger Mesitylene16540%Tarry polymers
Fischer AcOH /

8055%Sulfonated byproducts
Fischer PPA 105 78% Trace hydrazone
Pd-Cat DMF14060%De-iodinated aniline

Troubleshooting & FAQs

Q1: My Hemetsberger reaction turned into a black tar. What happened? Diagnosis: Thermal Runaway or Concentration Effect. Resolution:

  • Check Concentration: The nitrene intermediate is highly electrophilic.[4] If the solution is too concentrated (>1M), nitrenes react with each other (polymerization) rather than the aromatic ring. Dilute to 0.1–0.2 M.

  • Check Addition Mode: Do not heat the full mixture from room temperature. Add the azide solution dropwise into pre-boiling xylene to ensure immediate cyclization [3].

Q2: I isolated the product, but the mass spec shows [M-44] (Loss of


). 
Diagnosis:  Thermal Decarboxylation.
Resolution:  This usually happens during workup, not synthesis. Indole-2-carboxylic acids decarboxylate at their melting points or >160°C [1].
  • Did you use a high-boiling solvent like DMSO or NMP and try to distill it off?

  • Fix: Perform a basic extraction (NaOH) to pull the acid into water, wash the organics, then acidify cold to precipitate. Avoid high-vac distillation with heat.

Q3: In the Fischer synthesis, I see the hydrazone but no indole. Diagnosis: Temperature too low for Sigmatropic Rearrangement. Resolution: If using Zinc Chloride (


) in acetic acid, 80°C is often insufficient. Switch to Polyphosphoric Acid (PPA) and heat to 100–110°C. The high viscosity of PPA also helps stabilize the transition state [5].

Visualizing the Hemetsberger Pathway

Understanding the energy landscape helps explain why boiling xylene is non-negotiable.

ReactionCoordinate cluster_warning Thermal Risks Start Azido-Cinnamate (Stable at <100°C) TS1 Transition State (N2 Elimination) Start->TS1 Heat (140°C) Nitrene Singlet Nitrene (High Energy) TS1->Nitrene -N2 Indole Indole-2-Carboxylate (Thermodynamic Sink) Nitrene->Indole C-H Insertion Polymer Polymer/Tar Nitrene->Polymer High Conc. or Low Temp

Figure 2: Reaction coordinate for Hemetsberger-Knittel synthesis. High temperature is required to cross the N2 elimination barrier, but dilution is required to prevent the Nitrene -> Polymer side reaction.

References

  • Zhang, Y., Hu, Z. Y., Li, X. C., & Guo, X. X. (2019).[5] Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.

  • Piers, E., et al. (2011).[6] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry.

  • Immadi, S. S., et al. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 57(5), 2091–2114.

  • Knittel, D. (1985).[7] Improved Synthesis of

    
    -Azidocinnamates and 2H-Azirines. Synthesis, 1985(02), 186-188.[7] 
    
  • Kissman, H. M., Farnsworth, D. W., & Witkop, B. (1952).[8] Fischer Indole Syntheses with Polyphosphoric Acid.[2][3][8][9] Journal of the American Chemical Society, 74(15), 3948–3949.

  • Gribble, G. W. (2000).[7] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Validation & Comparative

Comparative Guide: FTIR Analysis of Ethyl 5-phenoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-phenoxy-1H-indole-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potential anticancer agents targeting GSK-3β.

This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) absorption profile for this compound. Unlike generic spectral lists, this document compares the target molecule against its structural analogs and synthetic precursors to establish a differential identification protocol . By isolating specific vibrational modes—specifically the interplay between the C-2 ester carbonyl and the C-5 phenoxy ether—researchers can validate structural integrity and monitor reaction progress with high confidence.

Structural Dissection & Theoretical Expectations

To accurately assign FTIR bands, the molecule must be deconstructed into its constituent pharmacophores. The vibrational spectrum is a superposition of three distinct electronic environments:

  • The Indole Core: A nitrogen-containing aromatic bicycle. The N-H stretch is the primary diagnostic marker for the heterocyclic ring.

  • The C-2 Ethyl Ester: A conjugated carbonyl system. The conjugation with the indole double bond lowers the wavenumber of the C=O stretch compared to non-conjugated aliphatic esters.

  • The C-5 Phenoxy Ether: An aryl-ether-aryl linkage. This introduces specific C-O-C stretching vibrations that distinguish this compound from its halogenated or unsubstituted analogs.

Diagram: Structural Resonance & Vibrational Logic

G Indole Indole Core (N-H Stretch) Target Ethyl 5-phenoxy-1H- indole-2-carboxylate Indole->Target 3200-3400 cm⁻¹ Ester C-2 Ethyl Ester (C=O Conjugated) Ester->Target 1680-1715 cm⁻¹ Ether C-5 Phenoxy (Ar-O-Ar Stretch) Ether->Target 1230-1260 cm⁻¹

Figure 1: Component-based vibrational contribution to the target spectrum.

Comparative Spectral Analysis

The following table synthesizes experimental data from structurally homologous 5-substituted indole-2-carboxylates. Use this data to differentiate the target from common impurities (e.g., the hydrolyzed acid or the non-phenoxy precursor).

Table 1: Diagnostic Absorption Bands (Target vs. Analogs)
Functional GroupVibration ModeTarget: Ethyl 5-phenoxy... (cm⁻¹)Analog: Ethyl 1H-indole-2-carboxylatePrecursor: 5-Phenoxyindole-2-carboxylic acidDiagnostic Note
Indole N-H Stretching ($ \nu $)3310 – 3340 3320 – 33503300 – 3350Sharp band indicates free NH; broadening suggests H-bonding (common in solid state).
Aromatic C-H Stretching ($ \nu $)3050 – 3070 3050 – 30603050 – 3080Weak intensity; often overlaps with OH in wet samples.
Aliphatic C-H Stretching ($ \nu $)2900 – 2990 2900 – 2990N/A (Acid H is broad)Presence confirms the Ethyl group. Absence indicates hydrolysis to acid.
Ester C=O Stretching ($ \nu $)1690 – 1715 1680 – 17101660 – 1680 (Acid C=O)The ester band is sharp.[1] A shift to <1680 cm⁻¹ suggests hydrolysis to the carboxylic acid.
Aromatic C=C Ring Breathing1580 – 1620 1520 – 15801580 – 1620The phenoxy group adds intensity and complexity to the 1580-1600 region compared to the unsubstituted analog.
Ether C-O-C Asym. Stretch1230 – 1250 Absent1230 – 1250Critical Differentiator. Distinguishes 5-phenoxy from 5-H or 5-Halo analogs.
Ester C-O Stretching1250 – 1280 1250 – 1260AbsentStrong band. Overlaps partially with ether stretch; look for doublet or broadening in this region.

Analyst Insight: The most common synthesis error is incomplete esterification or accidental hydrolysis. If you observe a broad "hump" between 2500–3300 cm⁻¹ (O-H stretch) and a carbonyl shift down to ~1670 cm⁻¹, your sample contains significant carboxylic acid impurity .

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, follow this standardized ATR (Attenuated Total Reflectance) protocol. ATR is preferred over KBr pellets for this lipophilic compound due to ease of cleaning and lack of hygroscopic interference.

Step-by-Step Methodology
  • Instrument Prep:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air) to verify no residual contamination (look for C-H peaks at 2900 cm⁻¹).

  • Sample Deposition:

    • Place approximately 2-5 mg of the solid ethyl 5-phenoxy-1H-indole-2-carboxylate onto the crystal center.

    • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually 80-100 N). Reasoning: Indoles are crystalline; poor contact yields noisy spectra.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Publication)

    • Range: 4000 – 600 cm⁻¹

  • Data Processing (The "Self-Check"):

    • Baseline Correction: Apply only if the baseline drifts significantly.

    • Normalization: Normalize the C=O peak (approx. 1700 cm⁻¹) to 1.0 absorbance units to facilitate overlay with reference spectra.

Diagram: Synthesis Monitoring Workflow

This diagram illustrates how to use FTIR to make "Go/No-Go" decisions during the synthesis from the carboxylic acid precursor.

Monitor Start Crude Product Isolated FTIR Acquire FTIR (ATR Mode) Start->FTIR Check1 Check 2500-3300 cm⁻¹ (Broad OH?) FTIR->Check1 Acid Result: Acid Impurity (Hydrolysis/Incomplete Rxn) Check1->Acid Yes (Broad Band) Check2 Check 1700 cm⁻¹ Region Check1->Check2 No (Flat Baseline) Recryst Action: Recrystallize (EtOH/Water) Acid->Recryst Check2->Acid Shifted <1680 Pure Pass: Pure Ester (Sharp C=O @ 1710, No Broad OH) Check2->Pure Sharp Peak

Figure 2: Decision tree for purity assessment using spectral features.

Detailed Band Assignment & Mechanistic Causality

The Carbonyl Region (1650 – 1750 cm⁻¹)

The ester carbonyl is the strongest absorber. In 5-substituted indole-2-carboxylates, this band is sensitive to the electronic effects of the indole ring.

  • Observation: The band appears at ~1700–1710 cm⁻¹.

  • Causality: The nitrogen lone pair in the indole ring participates in resonance, increasing electron density in the ring. However, the ester at position 2 is conjugated with the C2=C3 double bond. This conjugation reduces the double-bond character of the carbonyl oxygen, lowering the frequency from a typical aliphatic ester (1735–1750 cm⁻¹) to the observed range.

The Ether Region (1200 – 1300 cm⁻¹)

This region is complex due to the overlap of the Ester C-O stretch and the Phenoxy C-O stretch.

  • Observation: A strong doublet or complex multiplet is often seen.

  • Differentiation: The phenoxy group introduces an asymmetric C-O-C stretch around 1240 cm⁻¹. In the unsubstituted ethyl indole-2-carboxylate, this region is dominated solely by the ester C-O stretch. The presence of increased absorption intensity and band splitting here confirms the successful incorporation of the phenoxy moiety.

References

  • PubChem. (n.d.).[2] Ethyl 5-methoxyindole-2-carboxylate | C12H13NO3.[2] National Library of Medicine. Retrieved from [Link]

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[3] Ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).[4] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules (MDPI).[5][6] Retrieved from [Link][7]

  • Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives. Retrieved from [Link][7]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.